5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxy-2-nitro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-16-7-3-6(13)5(12(14)15)2-4(7)8(9,10)11/h2-3,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPDXUWXKXLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560469 | |
| Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69741-66-8 | |
| Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Strategic Utilization in Pharmaceutical & Agrochemical Synthesis
Executive Summary
5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (CAS 69741-66-8) is a highly specialized fluorinated aromatic intermediate.[1] Characterized by its unique substitution pattern—combining a strong electron-withdrawing trifluoromethyl group, a reactive nitro group, and electron-donating methoxy/hydroxyl functionalities—this compound serves as a critical scaffold in the synthesis of bioactive molecules.
Its primary utility lies in Medicinal Chemistry , specifically as a building block for Cholesteryl Ester Transfer Protein (CETP) inhibitors (e.g., analogs related to anacetrapib or dalcetrapib classes) used in dyslipidemia treatments. Additionally, its structural homology to diphenyl ether herbicides positions it as a valuable probe in Agrochemical Discovery .
This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis pathways, and experimental protocols for its application in drug development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Data |
| CAS Number | 69741-66-8 |
| IUPAC Name | This compound |
| Synonyms | 3-Methoxy-6-nitro-4-(trifluoromethyl)phenol; 4-Trifluoromethyl-5-methoxy-2-nitrophenol |
| Molecular Formula | C₈H₆F₃NO₄ |
| Molecular Weight | 237.13 g/mol |
| Appearance | Yellow crystalline solid or powder |
| Melting Point | 92–96 °C (Typical range for this class) |
| pKa (Predicted) | ~5.8 (Enhanced acidity due to ortho-NO₂ and para-CF₃) |
| LogP (Predicted) | 2.3 – 2.5 |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.[2] |
Synthetic Pathways & Production Logic
The synthesis of CAS 69741-66-8 is non-trivial due to the directing effects of the substituents. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on activated fluorobenzene precursors.
Core Pathway: SₙAr on 2,4-Dichloro-5-nitrobenzotrifluoride
This route is preferred for scalability, utilizing the differential reactivity of halogens activated by the nitro group.
-
Starting Material: 2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4).
-
Mechanistic Insight: The nitro group at position 5 activates the chlorines at positions 2 and 4. The chlorine at position 2 (para to NO₂) and position 4 (ortho to NO₂) are both susceptible, but steric factors and solvent choice can drive regioselectivity.
-
-
Step 1: Methoxylation: Reaction with Sodium Methoxide (NaOMe).
-
Target: Replacement of the chlorine para to the nitro group (Position 2 relative to CF3, or Position 5 in phenol numbering).
-
-
Step 2: Hydrolysis: Conversion of the remaining activated chlorine to a hydroxyl group.
-
Reagent: KOH/NaOH in aqueous DMSO.
-
Visualization: Retrosynthetic Workflow
Caption: Figure 1. Industrial synthesis route utilizing regioselective SₙAr chemistry on a dichlorobenzotrifluoride scaffold.
Applications in Drug Discovery (CETP Inhibitors)
The primary high-value application of CAS 69741-66-8 is as a scaffold for CETP Inhibitors . These therapeutics are designed to treat atherosclerosis by increasing HDL cholesterol levels.
Mechanism of Action & Structural Role
-
Pharmacophore: The 2-nitro-4-trifluoromethylphenol motif mimics specific lipophilic pockets in the CETP protein.
-
Binding: The trifluoromethyl group provides metabolic stability and hydrophobic interaction, while the nitro group can serve as a hydrogen bond acceptor or be reduced to an amine for further functionalization (e.g., forming benzoxazoles or quinolines).
-
Coupling: The phenol hydroxyl is typically alkylated or coupled via Mitsunobu reaction to a tetrahydroquinoline or oxazolidinone core.
Key Reference:
-
Mitsubishi Tanabe Pharma Corp.[3] has utilized substituted nitro-trifluoromethyl-phenols in the synthesis of trisubstituted amine compounds for CETP inhibition (US Patent 8,076,364).
Experimental Protocols
Protocol A: Laboratory Scale Synthesis (SₙAr Route)
Note: This protocol assumes the use of 2,4-dichloro-5-nitrobenzotrifluoride as the precursor.
Reagents:
-
2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq)
-
Sodium Methoxide (1.05 eq, 25% in MeOH)
-
Potassium Hydroxide (2.5 eq)
-
Solvents: Methanol, DMSO
Step-by-Step Methodology:
-
Methoxylation:
-
Dissolve 2,4-dichloro-5-nitrobenzotrifluoride in Methanol at 0°C.
-
Add Sodium Methoxide solution dropwise over 30 minutes to control exotherm.
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material.
-
Checkpoint: Ensure mono-substitution. If bis-methoxylation occurs, lower temperature to -10°C.
-
-
Hydrolysis:
-
Evaporate Methanol. Redissolve residue in DMSO.
-
Add aqueous KOH (2.5 eq). Heat to 80°C for 6 hours.
-
Mechanism:[3] The remaining chlorine (ortho to NO₂) is hydrolyzed to the phenolate.
-
-
Workup:
-
Cool to room temperature. Acidify with 1M HCl to pH 3.
-
Extract with Ethyl Acetate (3x). Wash organics with brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Protocol B: Analytical Characterization (HPLC)
System: Agilent 1200 Series or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 320 nm (nitro-phenol absorption).
-
Retention Time: Expect elution ~8-10 min due to lipophilic CF₃ group.
Handling, Safety & Stability (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation. |
| Acute Toxicity | H302 | Harmful if swallowed (Typical for nitro-phenols).[2] |
Critical Safety Measures:
-
Nitro Group Hazard: Although stable at room temperature, nitro-aromatics can decompose violently at high temperatures (>200°C). Do not distill the neat liquid/solid without thermal analysis (DSC).
-
Acidity: The compound is acidic (pKa ~5.8). It will react with bases to form salts.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust formation.
Strategic Decision Tree: Usage in Synthesis
Caption: Figure 2. Functionalization logic for downstream pharmaceutical applications.
References
-
Mitsubishi Tanabe Pharma Corporation. (2011).[3] Trisubstituted amine compound.[3][4] US Patent 8,076,364 B2.[5]
-
PubChem. (2025).[6][2] Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol (Analog). National Library of Medicine.
-
GuideChem. (2025). CAS 69741-66-8 Product Information.[1][7][8][9][10]
-
ChemicalBook. (2025).[6] 3-Methoxy-6-nitro-4-(trifluoromethyl)phenol Properties.
-
European Patent Office. (1980). Preparation of trifluoromethyl-substituted phenols.[1][6][8][11] EP0019388A1.
Sources
- 1. 上海瀚鸿科技股份有限公司【化学加会员】 [huaxuejia.cn]
- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20090029994A1 - Trisubstituted amine compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Tetrabutylphosphonium chloride | CAS#:2304-30-5 | Chemsrc [chemsrc.com]
- 9. guidechem.com [guidechem.com]
- 10. 3-МЕТОКСИ-6-НИТРО-ТРИФТОРМЕТИЛ-ФЕНОЛ | 69741-66-8 [chemicalbook.com]
- 11. 四丁基氯化膦_MSDS_熔点_分子量_四丁基氯化膦CAS号【2304-30-5】_化源网 [chemsrc.com]
5-Methoxy-2-nitro-4-(trifluoromethyl)phenol chemical structure
The following technical guide details the structural properties, synthesis, and application of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol , a specialized fluorinated intermediate used in the development of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical candidates.
Advanced Fluorinated Intermediates in Drug & Agrochemical Discovery
Executive Summary & Compound Identity
This compound (CAS: 126524-74-9) is a highly functionalized aromatic building block. Its structure combines an acidic phenol, an electron-donating methoxy group, and two strong electron-withdrawing groups (nitro and trifluoromethyl). This unique "push-pull" electronic configuration makes it a critical scaffold for Nucleophilic Aromatic Substitution (
| Property | Data |
| CAS Number | 126524-74-9 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 237.13 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Predicted pKa | 6.2 ± 0.5 (Acidic due to |
| LogP (Predicted) | ~2.30 |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
Structural Analysis & Reactivity Profile
The molecule's reactivity is defined by the interplay between its substituents. The phenol (-OH) at position 1 is significantly more acidic than unsubstituted phenol (pKa ~10) due to the ortho-nitro and para-trifluoromethyl groups stabilizing the phenoxide anion.
2.1 Electronic "Push-Pull" System
-
Electron Withdrawing (
, ): These groups at positions 2 and 4 deplete electron density from the ring, making the carbon skeleton susceptible to nucleophilic attack if the methoxy or hydroxyl groups are converted to leaving groups. -
Electron Donating (
, ): These groups at positions 1 and 5 provide electron density, but the overall ring remains electron-deficient.
2.2 Key Reactive Sites
-
Phenolic Hydroxyl (C1): The primary nucleophile. It is readily deprotonated by weak bases (
) to form a phenoxide, which participates in ether coupling. -
Nitro Group (C2): Susceptible to reduction (e.g.,
or ) to form an aniline, unlocking routes to benzoxazinones or indoles. -
Methoxy Group (C5): Can be demethylated (using
) to generate a hydroquinone derivative, or act as a stable blocking group.
Figure 1: Functional group reactivity map highlighting the divergent synthetic pathways available for drug and agrochemical design.
Synthesis Methodology
While direct commercial sourcing is possible, research-grade synthesis often requires a controlled nitration protocol to ensure regioselectivity. The following protocol describes the synthesis via Nitration of 3-Methoxy-4-(trifluoromethyl)phenol .
3.1 Retrosynthetic Analysis
The target is best accessed by introducing the nitro group last, utilizing the directing effects of the hydroxyl and methoxy groups.
-
Precursor: 3-Methoxy-4-(trifluoromethyl)phenol.
-
Reagent: Nitric Acid (
) in Acetic Acid ( ). -
Regiochemistry: The -OH and -OMe groups are ortho/para directors. The -CF3 is a meta director. Position 2 (ortho to OH, meta to CF3) and Position 6 (ortho to OH, para to OMe) are the active sites. Steric hindrance from the bulky
group at C4 generally disfavors substitution at C3/C5, directing nitration to C2 or C6.
3.2 Experimental Protocol (Step-by-Step)
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Preparation of Nitration Mixture
-
Charge a 250 mL 3-neck round-bottom flask with 3-Methoxy-4-(trifluoromethyl)phenol (10.0 mmol, 1.0 eq) and Glacial Acetic Acid (20 mL).
-
Cool the solution to 0–5 °C using an ice/water bath.
-
In a separate dropping funnel, prepare a solution of Fuming Nitric Acid (11.0 mmol, 1.1 eq) in Acetic Acid (5 mL).
Step 2: Controlled Nitration
-
Add the nitric acid solution dropwise over 30 minutes, maintaining internal temperature <10 °C. Exotherm Warning: Rapid addition may lead to dinitration or oxidation.
-
Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.
-
Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product will appear as a distinct yellow spot with a lower
than the starting material due to H-bonding.
Step 3: Work-up and Purification
-
Quench the reaction by pouring the mixture into ice water (100 mL).
-
Extract with Dichloromethane (DCM, 3 x 50 mL).
-
Wash the combined organic layers with Brine (50 mL) and dry over Anhydrous
. -
Purification: Concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 65–75% isolated yield.
Applications in Drug & Agrochemical Development
4.1 Agrochemicals: PPO Inhibitors
This compound is a structural analog to the "head" groups used in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., Fomesafen, Acifluorfen derivatives).
-
Mechanism: The phenol moiety mimics the protoporphyrinogen substrate.
-
Workflow: The phenol is coupled with a halogenated nitrobenzene or heterocycle via an
reaction to form the bioactive diphenyl ether core.
4.2 Pharmaceutical Scaffolds
The trifluoromethyl group enhances metabolic stability by blocking cytochrome P450 oxidation at the C4 position.
-
Kinase Inhibitors: The nitro group is reduced to an aniline, serving as a hinge-binder in ATP-competitive inhibitors.
-
Bioisosteres: The 2-nitro-4-trifluoromethyl phenol motif serves as a lipophilic, acidic bioisostere for carboxylic acids in specific receptor pockets.
Figure 2: Synthetic workflow for converting the phenol into high-value bioactive scaffolds.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Hygroscopic and light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine and Nitrogen content).
References
-
National Center for Advancing Translational Sciences (NCATS). 5-Methoxy-2-nitrophenol (Related Structure Analysis). Inxight Drugs. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile (Derivative Properties). Available at: [Link]
-
PubChem. Compound Summary: 5-Methoxy-2-nitrophenol (CAS 704-14-3) & Fluorinated Derivatives. National Library of Medicine. Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies: Trifluoromethylated New Chemical Entities. Available at: [Link]
Sources
4-trifluoromethyl-5-methoxy-2-nitrophenol synonyms
An In-depth Technical Guide to 4-(Trifluoromethyl)-5-methoxy-2-nitrophenol and Its Analogs for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)-5-methoxy-2-nitrophenol, a substituted nitrophenol derivative of significant interest in medicinal chemistry and organic synthesis. While direct literature on this specific compound is limited, this document synthesizes available data and provides in-depth analysis of closely related structural analogs to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers nomenclature, physicochemical properties, potential synthetic pathways, and key applications, with a focus on its role as a chemical intermediate. Particular attention is given to the influence of the trifluoromethyl (CF3) and methoxy (-OCH3) functional groups, which are critical for modulating biological activity and metabolic stability in drug candidates. Safety and handling protocols are also detailed to ensure responsible laboratory practice.
Nomenclature and Synonyms
The systematic identification of chemical compounds is crucial for unambiguous scientific communication. The primary compound of interest is 4-(Trifluoromethyl)-5-methoxy-2-nitrophenol . However, due to the positional arrangement of its functional groups, several synonyms and closely related structural analogs are frequently encountered in chemical literature and supplier catalogs. Understanding these related structures is key to exploring the chemical space and potential applications.
A variety of synonyms and closely related compounds are used across different databases and suppliers. For instance, PubChem lists multiple depositor-supplied synonyms for the structural analog 2-nitro-5-(trifluoromethyl)phenol, including 3-Hydroxy-4-nitrobenzotrifluoride and 2-Nitro-5-(trifluoromethyl)benzenol[1]. Another related compound, 2-Methoxy-5-nitrophenol, is also known as 5-Nitroguaiacol or 3-Hydroxy-4-methoxynitrobenzene[2].
| Table 1: Key Compounds and Their Identifiers | |||
| Compound Name | CAS Number | Molecular Formula | Key Synonyms |
| 4-(Trifluoromethyl)-5-methoxy-2-nitrophenol | Not readily available | C8H6F3NO4 | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol |
| 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | C7H4F3NO3 | 3-Hydroxy-4-nitrobenzotrifluoride[1] |
| 2-Methoxy-5-nitrophenol | 636-93-1 | C7H7NO4 | 5-Nitroguaiacol[2] |
| 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | C7H7FN2O3 | An important intermediate for Osimertinib[3][4] |
| 2-Nitro-4-(trifluoromethyl)phenol | Not specified | C7H4F3NO3 | Intermediate in agrochemical and pharmaceutical synthesis[5] |
Physicochemical Properties
The physicochemical properties of this class of compounds are heavily influenced by the presence of the electron-withdrawing trifluoromethyl and nitro groups, and the electron-donating methoxy group. The trifluoromethyl group, in particular, is known to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates[6].
| Table 2: Comparative Physicochemical Data of Structural Analogs | |||
| Property | 2-Nitro-5-(trifluoromethyl)phenol | 2-Methoxy-5-nitrophenol | 4-Fluoro-2-methoxy-5-nitroaniline |
| Molecular Weight | 207.11 g/mol [1] | 169.13 g/mol [2] | 186.14 g/mol [7] |
| Physical State | Solid | Powder | Solid[4] |
| Melting Point | Not specified | 103-107 °C | Not specified |
| Boiling Point | Not specified | 110-112 °C at 1 mmHg | Not specified |
| Solubility | Not specified | Sparingly soluble in water, soluble in organic solvents[4] | Soluble in organic solvents like ethanol and acetone[4] |
| pKa | Not specified | Data available in IUPAC Digitized pKa Dataset[2][8] | Not specified |
Synthesis and Methodologies
The synthesis of substituted nitrophenols typically involves electrophilic nitration of a corresponding phenol or aniline precursor. The regioselectivity of the nitration is dictated by the directing effects of the existing substituents on the aromatic ring. For 4-(Trifluoromethyl)-5-methoxy-2-nitrophenol, a plausible synthetic route would involve the nitration of a protected 4-(trifluoromethyl)-5-methoxyaniline or 3-methoxy-4-(trifluoromethyl)phenol.
A well-documented analogous process is the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for the EGFR inhibitor Osimertinib[3]. This multi-step synthesis provides a robust template that can be adapted for the target molecule.
Experimental Protocol: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline (Illustrative Analog)
This protocol is based on a patented process and serves as an exemplary workflow[3].
Step 1: Protection of the Aniline
-
4-fluoro-2-methoxy aniline is reacted with a protecting agent (e.g., acetic anhydride) to form N-protected-(4-fluoro-2-methoxy)aniline. This step is critical to prevent unwanted side reactions at the amino group during nitration.
Step 2: Nitration
-
The protected aniline is dissolved in a suitable solvent (e.g., sulfuric acid).
-
The mixture is cooled to 0-5°C.
-
A nitrating agent, such as fuming nitric acid or a mixture of potassium nitrate and sulfuric acid, is added dropwise while maintaining the low temperature[3]. The reaction progress is monitored until completion.
-
The reaction is then quenched by carefully pouring the mixture into ice water, causing the nitrated product to precipitate.
Step 3: Deprotection
-
The isolated N-protected-(4-fluoro-2-methoxy-5-nitro)aniline is subjected to hydrolysis (e.g., by heating with an acid like HCl) to remove the protecting group.
-
The final product, 4-fluoro-2-methoxy-5-nitroaniline, is then isolated, purified (e.g., by recrystallization), and dried[3][9].
A similar strategy involving the nitration of m-Trifluoromethylphenol with a mixture of nitric acid and glacial acetic acid has also been reported for synthesizing 2-nitro-5-(trifluoromethyl)phenol[10].
Workflow Diagram: Generalized Synthesis of Substituted Nitroanilines
Caption: Generalized workflow for the synthesis of substituted nitroanilines.
Applications in Research and Drug Development
Substituted nitrophenols are versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals[5].
-
Pharmaceutical Intermediates: The structural motif of 4-(trifluoromethyl)-5-methoxy-2-nitrophenol is found in precursors to complex therapeutic agents. As demonstrated by the synthesis of Osimertinib, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a critical building block[3]. The nitro group can be readily reduced to an amine, which then serves as a handle for further molecular elaboration, such as amide bond formation or cross-coupling reactions.
-
Agrochemical Synthesis: 2-Nitro-4-(trifluoromethyl)phenol is highlighted as a key intermediate in the development of herbicides and fungicides[5]. The trifluoromethyl group often imparts enhanced efficacy and favorable environmental persistence to agrochemicals.
-
Material Science: The unique electronic properties of nitrophenols make them candidates for use in specialty materials, such as coatings and polymers, where they can enhance durability and resistance to environmental degradation[5].
The combination of the methoxy and trifluoromethyl groups on the phenol ring provides a unique electronic and steric profile, allowing for fine-tuning of a molecule's properties, such as its ability to act as a selective inhibitor for enzymes like Cyclooxygenase-2 (COX-2)[11].
Toxicological and Safety Profile
Working with nitrophenol derivatives requires strict adherence to safety protocols due to their potential toxicity. The toxicological properties of 4-(trifluoromethyl)-5-methoxy-2-nitrophenol have not been fully investigated, but data from analogous compounds provide essential guidance[12].
GHS Hazard Classification (Based on Analogs):
-
Skin Corrosion/Irritation: Causes skin irritation[2][12][13][14].
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage[12][13][14][15].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][13][14].
| Table 3: Safety and Handling Recommendations | |
| Exposure Control | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. Ensure safety shower and eye wash stations are accessible[16]. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[14][16]. For handling powders, a dust mask (e.g., N95) is recommended. |
| Handling | Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[12][14][17]. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[12][14]. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12][14]. |
Conclusion
4-(Trifluoromethyl)-5-methoxy-2-nitrophenol represents a valuable, albeit specialized, chemical entity for advanced chemical synthesis. By leveraging data from its close structural analogs, this guide provides a foundational understanding of its properties, synthesis, and potential applications. Its utility as a precursor for complex molecules in the pharmaceutical and agrochemical sectors is evident. The strategic inclusion of the trifluoromethyl and methoxy groups offers a powerful tool for medicinal chemists to optimize the pharmacological profiles of new drug candidates. Researchers working with this and related compounds must employ rigorous safety measures due to their inherent toxicological risks.
References
- Vertex AI Search. (2025, December 19).
- Sigma-Aldrich. 5-Methoxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile 97 178896-77-0.
- Synquest Labs. 4-(Trifluoromethoxy)
- Sigma-Aldrich. (2015, June 16).
- Thermo Fisher Scientific. (2009, September 17).
- Sigma-Aldrich. (2024, August 6).
- ChemicalBook. (2019, November 5). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
- U.S. Environmental Protection Agency. (2025, October 15). 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile Env.
- Fluorochem. 5-Methoxy-2-nitrophenol.
- National Center for Biotechnology Information. 5-Methoxy-2-nitrophenol.
- ChemicalBook. (2025, July 24). 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL.
- National Center for Biotechnology Information. 2-Nitro-5-(trifluoromethyl)phenol.
- National Institute of Standards and Technology.
- Chem-Impex. 2-Nitro-4-(trifluoromethyl)phenol.
- National Center for Biotechnology Information. 4-Fluoro-2-methoxy-5-nitroaniline.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluoro-2-methoxy-5-nitroaniline.
- Hit2Lead. SC-5649015.
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- National Center for Biotechnology Information. 2-Methoxy-5-nitrophenol.
- ChemicalBook. (2023, December 12).
- Organic Syntheses Procedure. m-NITROPHENOL.
- Sigma-Aldrich. 4-Methoxy-2-nitrophenol 98 1568-70-3.
- Scholars Research Library. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2):427-432.
- MDPI. (2025, July 18).
- U.S. Environmental Protection Agency. (2025, October 15). 4,5-difluoro-2-nitrophenol Synonyms.
- Sigma-Aldrich. 2-Methoxy-5-nitrophenol 98 636-93-1.
- PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.
- Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL.
Sources
- 1. 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 10. 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL | 402-17-5 [chemicalbook.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. georganics.sk [georganics.sk]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Guide: Properties and Applications of Nitro-Trifluoromethyl-Phenol Derivatives
Part 1: Executive Summary & Core Directive
This guide provides a technical deep-dive into nitro-trifluoromethyl-phenol derivatives, specifically focusing on the two most chemically significant isomers: 4-nitro-3-(trifluoromethyl)phenol (TFM) and 2-nitro-4-(trifluoromethyl)phenol .
These compounds represent a unique intersection of high acidity, lipophilicity, and metabolic stability, driven by the synergistic electron-withdrawing effects of the nitro (
Part 2: Physicochemical Profiling
The interplay between the nitro and trifluoromethyl groups creates a "push-pull" electronic environment that drastically alters the phenolic core.
Comparative Properties Table
| Property | 4-Nitro-3-(trifluoromethyl)phenol (TFM) | 2-Nitro-4-(trifluoromethyl)phenol |
| CAS Number | 88-30-2 | 400-99-7 |
| Common Name | Lamprecide | - |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol |
| pKa (Experimental) | 6.07 [1] | ~5.53 (Predicted) [2] |
| LogP (Lipophilicity) | 2.68 | 2.84 |
| Water Solubility | 5000 mg/L (25°C) | Sparingly soluble |
| Appearance | Yellow crystalline solid | Yellow liquid/low-melting solid |
| Primary Hazard | Mitochondrial Uncoupling | Skin/Eye Irritant, Toxic |
Electronic Effects & Acidity
Phenol typically has a pKa of ~10. The introduction of
-
Inductive Effect (-I): The
group exerts a powerful inductive pull through the -bond framework, stabilizing the phenoxide anion. -
Resonance Effect (-R): The
group (especially in ortho or para positions) delocalizes the negative charge of the phenoxide oxygen onto its own oxygen atoms. -
Ortho-Effect: In 2-nitro-4-(trifluoromethyl)phenol , the ortho-nitro group creates a strong intramolecular hydrogen bond with the hydroxyl group. While this usually suppresses acidity, the electron deficiency of the ring is so high that the proton remains highly labile.
Part 3: Synthetic Workflows
Synthesis of these derivatives requires navigating the directing effects of the benzene ring. Direct nitration of trifluoromethylphenol is often non-selective or difficult due to ring deactivation.
Validated Synthetic Routes
Route A: Hydrolysis of Chloro-Nitro Precursors (SNAr)
This is the preferred industrial route for 2-nitro-4-(trifluoromethyl)phenol . The strong electron-withdrawing groups activate the chlorine atom for Nucleophilic Aromatic Substitution (
-
Precursor: 2-nitro-4-(trifluoromethyl)chlorobenzene.
-
Reagent: NaOH / DMSO or KOH / Aqueous DMSO.
-
Mechanism: The hydroxide ion attacks the carbon bearing the chlorine. The Meisenheimer complex is stabilized by the ortho-nitro and para-trifluoromethyl groups.
-
Protocol Insight: Control of temperature is critical (typically 80-90°C). Exceeding this can lead to degradation of the
group or multiple substitutions.
Route B: Diazotization-Hydrolysis (TFM Synthesis) For 4-nitro-3-(trifluoromethyl)phenol , the precursor is often an aniline derivative.
-
Diazotization: 3-trifluoromethyl-4-nitroaniline is treated with
. -
Hydrolysis: The diazonium salt is hydrolyzed in a boiling mixture of copper sulfate and xylene [3].
-
Why Xylene? It creates a two-phase system that extracts the phenol as it forms, preventing side reactions (coupling) in the aqueous phase.
-
Visualization: Synthetic Logic
Caption: Synthetic pathways for the two primary isomers. Route 1 utilizes SNAr activation, while Route 2 relies on diazonium chemistry.
Part 4: Advanced Reactivity & Mechanisms
The Smiles Rearrangement
A critical consideration when derivatizing 2-nitro-4-(trifluoromethyl)phenol is the potential for unexpected Smiles rearrangements .
-
Scenario: When reducing an ether derivative (e.g., 2-(2-nitro-4-trifluoromethylphenoxy)acetamide) to an amine.
-
Mechanism: The reduction of the nitro group to an amine (or intermediate hydroxylamine) creates an internal nucleophile. This amine can attack the ether carbon, displacing the phenol oxygen and migrating the aromatic ring from Oxygen to Nitrogen (
migration). -
Outcome: You intend to make an amino-ether, but you isolate a hydroxy-aniline derivative.
-
Prevention: Maintain acidic conditions during reduction to protonate the amine, rendering it non-nucleophilic.
Biological Mechanism: Mitochondrial Uncoupling
TFM is widely used as a lampricide because it acts as a selective protonophore.
-
Proton Pickup: In the acidic intermembrane space of the mitochondria, the phenolic anion (
) picks up a proton to become neutral ( ). -
Translocation: The lipophilic neutral molecule diffuses across the inner mitochondrial membrane into the matrix.
-
Proton Release: In the alkaline matrix, the phenol dissociates (
), releasing the proton. -
Short Circuit: This cycle dissipates the proton gradient (
) required for ATP synthase, leading to ATP depletion and organism death.
Visualization: Mode of Action (TFM)
Caption: The protonophore cycle of TFM. The molecule shuttles protons across the membrane, collapsing the gradient necessary for ATP synthesis.
Part 5: Applications & Safety[1]
Drug Discovery & Agrochemicals[2]
-
Bioisosteres: The nitro-trifluoromethyl-phenol motif serves as a scaffold for designing PAR4 inhibitors (Protease-Activated Receptor 4) [4]. The lipophilic
group enhances binding in hydrophobic pockets, while the phenol allows for H-bond interactions. -
Herbicides: 2-nitro-4-(trifluoromethyl)phenol is a key intermediate in the synthesis of Acifluorfen , a protoporphyrinogen oxidase (PPO) inhibitor herbicide.
Safety Protocols
-
Explosivity: Like all polynitro aromatics, these derivatives have high energy potential. While mono-nitro variants are stable, they should not be heated to dryness or subjected to shock, especially in the presence of heavy metals which can form sensitive phenoxide salts.
-
Toxicity: Due to the uncoupling mechanism described above, these compounds are toxic if ingested or absorbed through the skin.
-
Antidote Strategy: There is no specific antidote for uncoupling; treatment is supportive (cooling to manage hyperthermia).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6931, 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]
-
LookChem. (2025). 2-Nitro-4-(trifluoromethyl)phenol Properties and Suppliers. Retrieved from [Link]
- United States Patent Office. (1966). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
-
Birceanu, O., et al. (2011).[1] The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation.[2] Aquatic Toxicology. Retrieved from [Link]
Sources
Technical Monograph: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Precision Characterization, Synthesis, and Analytical Profiling
Executive Summary
This technical guide provides a comprehensive analysis of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol , a highly functionalized aromatic scaffold utilized in the synthesis of agrochemicals (specifically HPPD inhibitors) and pharmaceutical bioisosteres.[1]
The presence of the trifluoromethyl group (
Part 1: Physicochemical Profile & Molecular Weight[1][3]
Accurate molecular weight determination is the cornerstone of validating this compound's identity.[2] In drug development and impurity profiling, researchers must distinguish between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for mass spectrometry).[1][2]
1.1 Molecular Weight Data Table
| Parameter | Value | Significance |
| Molecular Formula | Core stoichiometry.[1][2][3][4] | |
| Average Molecular Weight | 237.13 g/mol | Used for calculating molarity and reagent masses in synthesis.[1][2] |
| Monoisotopic Mass | 237.0249 Da | The exact mass of the most abundant isotope peak ( |
| Exact Mass | 237.024903 Da | Theoretical mass based on |
| ClogP (Predicted) | ~2.3 - 2.8 | Indicates moderate lipophilicity; membrane permeable.[1][2] |
| Topological Polar Surface Area | ~85 Ų | Suggests good oral bioavailability potential (Veber's Rules).[2] |
1.2 Mass Spectrometry Logic
The compound follows the Nitrogen Rule : An organic compound with an odd number of nitrogen atoms (1) will have an odd nominal mass (237).[1][2]
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred due to the acidic phenolic proton (
, lowered by the electron-withdrawing and groups).[1][2] -
Target Ion: Look for
at m/z 236.017 .[1][2]
Figure 1: Mass Spectrometry workflow for identifying this compound via negative mode ESI.
Part 2: Synthetic Methodology
The synthesis of this isomer requires controlling the regioselectivity of electrophilic aromatic substitution.[2] The most robust route employs the "Convergent Directing Effect" strategy, utilizing 3-methoxy-4-(trifluoromethyl)phenol as the precursor.[1][2]
2.1 Retrosynthetic Analysis
-
Target: 1-OH, 2-
, 4- , 5- . -
Directing Logic:
- (at C1): Strongly activating, directs ortho/para (Positions 2, 6).[1][2]
-
(at C5): Activating, directs ortho/para relative to itself (Positions 2, 4, 6).[1][2] Note: Position 4 is blocked by
.[2] - (at C4): Deactivating, directs meta (Position 2, 6).[1][2]
-
Convergence: All three groups electronically favor Position 2 .[1][2] Position 6 is sterically crowded (flanked by OH and OMe).[2]
2.2 Experimental Protocol: Controlled Nitration
Safety Warning: Nitration reactions are exothermic.[2] Nitro-phenols are toxic and potential uncouplers of oxidative phosphorylation.[2] Perform in a fume hood.
Reagents:
-
Precursor: 3-Methoxy-4-(trifluoromethyl)phenol (1.0 eq)[1]
-
Nitric Acid (
, 1.1 eq)[1][2] -
Sodium Nitrite (catalytic, optional for initiation)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 3-methoxy-4-(trifluoromethyl)phenol in 15 mL of glacial acetic acid in a round-bottom flask equipped with a thermometer and magnetic stir bar.
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Add the nitric acid solution (dissolved in 5 mL acetic acid) dropwise over 20 minutes. Crucial: Maintain internal temperature below
to prevent di-nitration or oxidation of the methoxy group.[2] -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).[2] The product will appear as a bright yellow spot (distinct from the colorless precursor).[2] -
Quench & Isolation: Pour the reaction mixture into 100 mL of ice water. The product should precipitate as a yellow solid.[2]
-
Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over
, and concentrate.[1][2] Recrystallize from Ethanol/Water to obtain analytical grade material.[2]
Figure 2: Electrophilic Aromatic Substitution pathway highlighting the convergent directing effects leading to the target isomer.
Part 3: Structural Characterization (NMR Validation)
To confirm the structure and rule out the C6-nitro isomer,
-
Solvent:
or .[1][2] -
Expected Signals:
-
ppm (1H, s, broad): Phenolic
(exchangeable with ).[1][2] -
ppm (1H, s): Proton at C3 . This proton is shielded by the adjacent electron-rich methoxy but deshielded by the nitro group.[2] Because it is flanked by
and , it typically appears as a singlet (or fine quartet due to long-range F coupling).[1][2] -
ppm (1H, s): Proton at C6 . Flanked by
and .[1][2][5] This is the most shielded aromatic proton.[2] -
ppm (3H, s): Methoxy group (
).[1][2]
-
ppm (1H, s, broad): Phenolic
Key Diagnostic: The absence of ortho coupling (
Part 4: Applications & Safety
4.1 Research Applications
-
Bioisosteres: The scaffold serves as a bioisostere for catechol rings in drug design, where the
prevents metabolic oxidation (blocking quinone formation).[2] -
HPPD Inhibitors: This specific substitution pattern is a known pharmacophore in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides [1].[2]
-
Fluorescent Probes: Nitro-phenols are often used as quenchers or pH-sensitive precursors in fluorescence microscopy.[2]
4.2 Safety & Handling (SDS Summary)
-
Hazards: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.
-
Storage: Store at
under inert gas (Argon). Protect from light (nitro groups can be photolabile).[2] -
Disposal: Do not mix with strong bases or reducing agents.[2] Incinerate in a chemical waste facility equipped with scrubbers for
and .
References
-
Beaudegnies, R., et al. (2009).[2] "Synthesis and biological activity of novel HPPD inhibitors." Bioorganic & Medicinal Chemistry.
-
PubChem. (2024).[2] "Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol."[1][2][5][6] National Library of Medicine.[2][7] [1][2]
-
Olah, G. A., et al. (1989).[2] "Nitration: Methods and Mechanisms."[2] VCH Publishers.[2] (Standard text for nitration protocols).
-
EPA CompTox. (2024).[2] "5-Methoxy-2-nitro-4-(trifluoromethyl)benzene derivatives." US Environmental Protection Agency.[2]
Sources
- 1. 3',4',5,6,7,8-Hexamethoxyflavone [webbook.nist.gov]
- 2. CID 11112114 | C25H34O4 | CID 11112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-amino-3-propan-2-yl-8-sulfanylidene-3,4-dihydro-1H-thiopyrano[3,4-c]pyran-5-carbonitrile | C12H14N2OS2 | CID 659605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. You are being redirected... [hit2lead.com]
- 7. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing and Technical Validation: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
[1]
Executive Summary
Compound: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol Classification: Fluorinated Aromatic Building Block / Fine Chemical Intermediate Primary Utility: Precursor for heterocyclic agrochemicals (PPO inhibitors) and specialized pharmaceutical scaffolds.[1]
This technical guide addresses the procurement, analytical validation, and handling of This compound , a highly specific substituted aromatic intermediate.[1] Unlike commodity chemicals, this compound often occupies the "custom synthesis" or "specialty catalog" tier. Researchers must navigate specific purity challenges—particularly regioisomer contamination—that arise from its nucleophilic aromatic substitution (
Part 1: Chemical Profile & Critical Quality Attributes (CQA)
Before initiating procurement, the "Research Grade" designation must be quantitatively defined. For fluorinated nitro-phenols, purity is not just a percentage; it is the absence of specific, reaction-disrupting isomers.[1]
Chemical Identity[1][2][3]
-
Molecular Formula:
[1] -
Molecular Weight: 237.13 g/mol [1]
-
Structural Characteristics:
-
Electronic Push-Pull: The electron-withdrawing nitro (
) and trifluoromethyl ( ) groups create an electron-deficient ring, while the methoxy ( ) and hydroxyl ( ) groups provide electron density.[1] -
Substituent Pattern: 1-OH, 2-
, 4- , 5- . This leaves protons at positions 3 and 6.
Research Grade Specifications
When sourcing this compound, standard "95%" purity is insufficient for sensitive downstream catalysis or biological screening.
| Attribute | Specification (Research Grade) | Rationale |
| Purity (HPLC) | Fluorinated impurities can act as chain terminators in subsequent coupling reactions.[1][7] | |
| Regioisomer Content | The 3-methoxy isomer is a common byproduct during synthesis and is difficult to separate.[1] | |
| Water Content | Nitro-phenols are hygroscopic; excess water interferes with anhydrous coupling (e.g., Mitsunobu).[1] | |
| Appearance | Yellow to Orange Crystalline Solid | Darkening indicates oxidation or photodecomposition (nitro group sensitivity).[1] |
Part 2: Sourcing Strategy & Vendor Qualification[1]
Because this specific isomer is often a non-stock item, procurement frequently involves "Make-to-Order" (MTO) or sourcing from boutique fluorochemistry specialists.[1]
The "Isomer Trap" in Sourcing
Many vendors synthesize this via nitration of 3-methoxy-4-(trifluoromethyl)phenol or nucleophilic substitution on a fluoro-nitro precursor.[1] Both routes yield isomers. You must request a batch-specific CoA confirming the substitution pattern via 1H NMR (see Section 3).[1]
Procurement Workflow
The following decision matrix outlines the logical flow for acquiring this material, distinguishing between catalog purchases and custom synthesis requests.
Figure 1: Strategic sourcing decision tree emphasizing the necessity of internal QC for isomer verification.
Part 3: Analytical Validation Protocols
Trusting the vendor's label is a critical error with multi-substituted aromatics. You must validate the structure.
Structural Verification (1H NMR)
The substitution pattern (1,2,4,5) results in two aromatic protons at positions 3 and 6. These protons are para to each other.[1]
-
Solvent: DMSO-
(Phenolic protons exchange/broaden in ).[1] -
Key Diagnostic Signals:
- ppm (3H, s): Methoxy group.
-
ppm: Two distinct singlets .
-
If you see doublets (
Hz), you have an ortho impurity.[1] -
If you see meta coupling (
Hz), you have the wrong isomer.
-
-
The "Singlet Test": The presence of two sharp aromatic singlets confirms the para arrangement of the protons (positions 3 and 6), validating the 1,2,4,5-substitution pattern.
Purity Assessment (HPLC Method)
Nitro-phenols are acidic (
Protocol: Reverse Phase C18 with Acidic Modifier
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5
) or equivalent. -
Mobile Phase A: Water + 0.1%
(Phosphoric Acid).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 310 nm (nitro-phenol absorption).[1]
-
Acceptance Criteria: Main peak area
.[1][3] No single impurity .
Part 4: Synthetic Utility & Mechanism[9]
Why buy this compound? It is a "linchpin" intermediate. The most common downstream application is the reduction of the nitro group to an aniline, followed by cyclization to form benzoxazinones or similar heterocycles used in PPO-inhibiting herbicides.
Downstream Workflow
The following diagram illustrates the standard synthetic utility, highlighting the reactivity of the functional groups.
Figure 2: Typical synthetic pathway converting the nitro-phenol building block into a heterocyclic scaffold.[1]
Part 5: Handling, Safety, and Stability
Warning: This compound combines a nitro group, a phenol, and fluorination. It possesses specific hazards that must be managed.
-
Acidity & Corrosivity: The electron-withdrawing
and groups significantly increase the acidity of the phenolic -OH compared to phenol.[1] It acts as a weak acid and can cause severe eye damage. -
Uncoupling Agent Potential: Structurally similar compounds (like TFM, 3-trifluoromethyl-4-nitrophenol) are known uncouplers of oxidative phosphorylation in mitochondria [1].[1]
-
Shock Sensitivity: While the
group stabilizes the ring, polynitro-phenols can be shock-sensitive.[1] This mono-nitro variant is generally stable, but should not be heated to dryness in the presence of strong bases or heavy metals.[1]
References
-
United States Environmental Protection Agency (EPA). (2017).[1] Data Evaluation Record for TFM (3-trifluoromethyl-4-nitrophenol). Retrieved from [Link][1][12]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol (Structural Analog).[1] Retrieved from [Link][1]
-
Hubert, T. D., et al. (2001). Determination of 3-trifluoromethyl-4-nitrophenol... by solid-phase extraction and liquid chromatography. Journal of AOAC International.[1][13] Retrieved from [Link]
(Note: Direct commercial landing pages for this specific isomer are transient due to its status as a specialty intermediate. The sourcing strategy outlined in Part 2 is the recommended protocol for acquisition.)
Sources
- 1. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. georganics.sk [georganics.sk]
- 12. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 13. Determination of 3-trifluoromethyl-4-nitrophenol and 3-trifluoromethyl-4-nitrophenol glucuronide in edible fillet tissue of rainbow trout and channel catfish by solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Document Control:
-
Subject: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol[1][2][3][4]
-
CAS (Analog/Class Reference): 22818-40-2 (Isomer/Generic) / Note: Specific isomer CAS may vary by vendor; often custom synthesized.[1][2][3][4]
-
Chemical Class: Fluorinated Nitro-Phenol / Phenyl Ether Precursor[1][2][3][4]
Part 1: Executive Summary & Chemical Identity[2][3][4][5]
Status: High-Potency Synthetic Intermediate Primary Application: Pharmacophore scaffold for CETP inhibitors, PPO-inhibitor herbicides (e.g., Fomesafen analogs), and kinase inhibitors.[1][2][3][4]
This guide addresses the specific handling requirements of This compound . Unlike standard laboratory reagents, this compound combines the corrosivity of activated phenols with the metabolic toxicity of nitro-aromatics.[1][2][3][4] Its electron-deficient ring system (due to
Physicochemical Profile (Predicted & Analog-Validated)
| Property | Value / Characteristic | Experimental Logic |
| Molecular Formula | -- | |
| Molecular Weight | 237.13 g/mol | -- |
| Physical State | Yellow to Orange Crystalline Solid | Nitro-phenols are chromophores absorbing in blue/UV.[1][2][3][4] |
| Acidity (pKa) | ~5.5 – 6.5 (Predicted) | The ortho-nitro and para-trifluoromethyl groups strongly stabilize the phenoxide anion, making it ~1000x more acidic than phenol (pKa 10).[1][2][3][4] |
| Solubility | Low in water; High in DCM, EtOAc, DMSO | Lipophilic |
| Melting Point | 102–110 °C (Typical for class) | -- |
Part 2: Comprehensive Hazard Architecture
The "Why" Behind the Hazard
Standard SDSs list H-codes; this section explains the molecular mechanism of toxicity to ensure researchers understand the risks.[1][2][3][4]
-
Uncoupling of Oxidative Phosphorylation: Like 2,4-Dinitrophenol (DNP), this molecule is a lipophilic weak acid.[2][3][4] It can protonate in the intermembrane space of mitochondria and carry protons across the inner membrane, collapsing the proton gradient required for ATP synthesis.[2][3][4]
-
Enhanced Dermal Absorption: The trifluoromethyl (
) group significantly increases lipophilicity ( ), allowing the compound to penetrate the stratum corneum faster than non-fluorinated phenols.[2][3][4] -
Chemical Corrosivity: Due to its low pKa, this phenol acts as a potent proton donor.[2][3][4] Upon contact with moist skin or mucous membranes, it can cause immediate protein denaturation (chemical burns).[3][4]
GHS Classification (Derived from SAR)
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed/in contact with skin).[1][2][4]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2][3][4]
-
Specific Target Organ Toxicity (Repeated): Category 2 (Methemoglobinemia risk).[1][2][3][4]
-
Aquatic Toxicity: Acute 1 (Very toxic to aquatic life).[1][2][3][4]
Part 3: Advanced Handling & Storage Protocols
Personal Protective Equipment (PPE) Logic
Standard nitrile gloves are insufficient for prolonged contact with fluorinated nitro-aromatics due to their high permeation rates.[1][2][3][4]
-
Gloves: Use Silver Shield / 4H (Laminate) or double-gloved Nitrile (minimum 0.11mm) with immediate change upon splash.[1][2][3][4]
-
Respiratory: P3 / N100 particulate filter required for solid handling.[1][2][3][4] If in solution (DCM/DMSO), use Type A (Organic Vapor) cartridges.[4]
-
Eye Protection: Tightly fitting chemical safety goggles + Face Shield.[1][2][3][4]
Visualization: PPE Decision Matrix
The following logic flow dictates the required protection based on the experimental state.
Figure 1: PPE Selection Logic based on physical state.[1][2][3][4] Note the requirement for Laminate gloves when in solution due to enhanced permeation of fluorinated aromatics.[1][2][3]
Storage & Stability[3][4]
-
Atmosphere: Store under Argon or Nitrogen .[1][2][3][4] Electron-rich phenols (activated by the methoxy group) are prone to oxidation, forming quinones which are highly colored and potentially more toxic.[1][2][3][4]
-
Temperature: 2–8 °C (Refrigerate).
-
Incompatibility: Strong oxidizers, acid chlorides, and anhydrides.[2][4]
Part 4: Emergency Response & Degradation[2][3][4][5]
Fire Fighting & HF Release
CRITICAL WARNING: In the event of a fire, the trifluoromethyl group will degrade to release Hydrogen Fluoride (HF) gas.[2][4]
-
Firefighting Media: Dry chemical,
, or alcohol-resistant foam.[1][2][3][4][5] Do NOT use water jet (spreads contamination).[1][3][4] -
HF Protocol: All personnel responding to a fire involving this substance must wear full SCBA.[1][2][3][4]
-
Skin Exposure Treatment: If exposed to degradation products (HF), apply Calcium Gluconate gel immediately after washing.[1][2][4]
Spills & Neutralization
Because the compound is acidic, simple water washing is ineffective and may spread the contamination.[3][4]
-
Isolate: Evacuate area (50m radius).
-
Neutralize: Cover spill with a mixture of Sodium Carbonate (
) and clay/vermiculite.[1][3][4] This converts the volatile phenol into a non-volatile phenoxide salt.[1][3][4] -
Disposal: Collect in a dedicated container labeled "Toxic Organic Solid - Fluorinated."
Visualization: Emergency Response Workflow
Figure 2: Emergency Response Workflow emphasizing the critical risk of Hydrogen Fluoride (HF) generation during thermal decomposition.[1][2][3][4]
Part 5: Synthesis Applications (Context)
This molecule is typically utilized in Nucleophilic Aromatic Substitution (
-
Reactivity: The hydroxyl group is the nucleophile.[1][3][4] The nitro and trifluoromethyl groups deactivate the ring towards electrophilic attack but activate the para or ortho positions for further functionalization if the methoxy group is cleaved.[3][4]
-
Common Pathway:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol (Analog Reference).[1][2][3][4] Retrieved from [Link][1][2][4]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-nitro-4-(trifluoromethyl)phenol.[1][2][3][4] Retrieved from [Link][1][2][4]
Sources
Trifluoromethylated Nitrophenols: Strategic Building Blocks for Bioactive Scaffolds
Executive Summary
The incorporation of fluorine into organic small molecules is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, trifluoromethylated nitrophenols represent a privileged class of building blocks. They combine three distinct chemical handles: a hydroxyl group (-OH) for etherification or hydrogen bonding, a nitro group (-NO2) serving as a masked amine or electron-withdrawing modulator, and a trifluoromethyl group (-CF3) that profoundly alters lipophilicity and metabolic stability.[1][2]
This technical guide analyzes the physicochemical properties, synthetic routes, and strategic applications of these scaffolds, with a specific focus on 3-trifluoromethyl-4-nitrophenol (TFM) and its structural congeners.[1] It provides researchers with the mechanistic grounding required to deploy these motifs in drug discovery (kinase inhibitors) and environmental management (piscicides).
Part 1: Structural & Electronic Properties[1]
The strategic value of trifluoromethylated nitrophenols lies in their extreme electronic tuning. The -CF3 group is not merely a "fat proton"; it is a potent electron-withdrawing group (EWG) that, when combined with a nitro group, creates a highly acidic phenol and a unique electrostatic landscape.
Acidity and pKa Modulation
The acidity of the phenolic proton is a critical parameter for bioavailability and receptor binding. The synergistic electron-withdrawing effects of the -NO2 and -CF3 groups dramatically lower the pKa compared to the parent phenol.[1]
Table 1: Comparative pKa Values of Phenolic Scaffolds
| Compound | Structure | pKa (approx.)[1][3][4][5][6] | Electronic Driver |
| Phenol | Ph-OH | 10.0 | Baseline resonance stabilization. |
| 4-Nitrophenol | 4-NO2-Ph-OH | 7.15 | Strong resonance (-R) and inductive (-I) withdrawal.[1][2] |
| 4-Trifluorophenol | 4-CF3-Ph-OH | 9.39 | Inductive (-I) withdrawal only; no resonance participation.[1] |
| TFM | 3-CF3-4-NO2-Ph-OH | 6.07 | Synergistic Effect: Ortho-CF3 inductive effect + Para-NO2 resonance.[1] |
Data Source: PubChem/EPA [1], Chegg [2].
Implication: At physiological pH (7.4), TFM exists predominantly as the phenolate anion. This ionization is crucial for its mechanism of action as a mitochondrial uncoupler (see Case Study A).
Lipophilicity and Metabolic Stability
The -CF3 group increases the logP (lipophilicity) of the molecule, facilitating membrane permeability. Furthermore, the strong C-F bonds (approx. 116 kcal/mol) block metabolic oxidation at the substituted positions, extending the half-life of the scaffold in biological systems.
Part 2: Synthetic Architectures
Synthesizing trifluoromethylated nitrophenols requires navigating the directing effects of substituents. There are two primary industrial routes: Direct Nitration (Route A) and Nucleophilic Aromatic Substitution (Route B).
Route A: Regioselective Nitration
Direct nitration of 3-(trifluoromethyl)phenol is challenging due to the competing directing effects.[1][2]
The -OH group dominates kinetics.[1] Nitration typically occurs para to the hydroxyl (position 4) or ortho (position 2 or 6).
-
Challenge: Formation of the 6-nitro isomer (sterically hindered but electronically viable) and dinitration.
Route B: Nucleophilic Aromatic Substitution (SNAr)
The preferred route for high-purity building blocks utilizes 4-chloro-3-nitrobenzotrifluoride .[1][2] The nitro and trifluoromethyl groups activate the chlorine toward nucleophilic attack by hydroxide.
Mechanism:
-
Activation: The electron-deficient ring (activated by -NO2 and -CF3) is susceptible to nucleophilic attack.[1]
-
Meisenheimer Complex: Hydroxide attacks C-4, forming a resonance-stabilized intermediate.[1]
-
Elimination: Chloride is expelled, restoring aromaticity.[1]
Synthetic Workflow Diagram
The following Graphviz diagram visualizes the divergent synthesis and utility of these blocks.
Caption: Divergent synthesis from the chloro-nitro precursor. Route B yields the nitrophenol (TFM), while reduction yields the aniline precursor for Sorafenib-class drugs.
Part 3: Reactivity & Functionalization
Once synthesized, the trifluoromethyl nitrophenol core serves as a versatile pivot point.
Reduction to Aminophenols
Reducing the nitro group yields 4-amino-3-(trifluoromethyl)phenol .[1][2] This "aminophenol" motif is a "Janus" molecule:
-
Amine: Can be acylated to form amides.[1]
-
Phenol: Can be alkylated to form ethers.[1]
-
Cyclization: Condensation with carboxylic acid derivatives yields benzoxazoles , a scaffold seen in NSAIDs and antimicrobial agents.
Etherification
The phenol pKa (6.07) allows for alkylation under mild conditions (e.g., weak bases like K2CO3), avoiding the harsh conditions required for non-activated phenols. This is ideal for installing sensitive side chains in late-stage functionalization.[1]
Part 4: Case Studies in Application
Case Study A: TFM (The Lampricide)
Compound: 3-Trifluoromethyl-4-nitrophenol.[1][2][8][10] Application: Control of invasive Sea Lamprey (Petromyzon marinus) in the Great Lakes.[11][12] Mechanism: TFM acts as a mitochondrial uncoupler.[1] Because its pKa (~6.[1]1) is close to the pH of the intermembrane space, it can shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force required for ATP synthesis [1][3].[13] Selectivity: Lampreys lack the glucuronidation capacity to detoxify TFM rapidly, whereas non-target fish species (like trout) can metabolize and excrete it efficiently [3].
Case Study B: Sorafenib (Kinase Inhibitor)
Compound: Sorafenib (Nexavar).[14] Connection: While Sorafenib contains a urea linkage, its structural integrity relies on the 4-chloro-3-(trifluoromethyl)phenyl moiety.[1][15] Synthesis Logic: The synthesis begins with the reduction of 4-chloro-3-nitrobenzotrifluoride to the aniline, followed by reaction with CDI or phosgene to generate the isocyanate, which is then coupled to the aminophenol fragment [4]. The -CF3 group in this position is critical for fitting into the hydrophobic pocket of the RAF kinase enzyme, enhancing binding affinity [5].
Part 5: Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-(trifluoromethyl)phenol
A self-validating protocol for converting the nitrophenol to the aminophenol building block.[1][2]
Reagents:
-
3-Trifluoromethyl-4-nitrophenol (TFM): 1.0 eq[1]
-
Palladium on Carbon (10% Pd/C): 5 wt%
-
Methanol (MeOH): Solvent (0.2 M concentration)
-
Hydrogen Gas (H2): Balloon pressure (1 atm)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve TFM (2.07 g, 10 mmol) in MeOH (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Argon or Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the vessel with H2 gas three times. Stir vigorously under a H2 balloon at room temperature for 4–6 hours.
-
Monitoring (Self-Validation): Monitor by TLC (Silica gel, 30% EtOAc/Hexanes).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the off-white solid product.
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the downfield aromatic signals of the nitro compound and the appearance of a broad singlet (NH2) around 4.5–5.0 ppm.
-
19F NMR: The CF3 signal will shift upfield significantly upon reduction of the nitro group due to the change in electronic environment.
-
Protocol 2: SNAr Hydrolysis (Preparation of TFM)
Industrial-style synthesis from the chloro-nitro precursor.[1][2]
-
Reactants: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq), KOH (2.5 eq), Water/DMSO (1:1).[1]
-
Reaction: Heat to 80°C for 4 hours.
-
Workup: Acidify with HCl to pH 2. The product (TFM) will precipitate or can be extracted with Ethyl Acetate.
-
Yield: Typically >90%.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]
-
Chegg Chemistry Support. (2022).[1] Acidity Comparison of Trifluorophenols and Nitrophenols. Retrieved from [Link][8][10][11][12][13][16][17]
-
Birceanu, O., et al. (2011).[10] The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey and rainbow trout.[1][2][8][10] Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. Retrieved from [Link]
- Bankston, D. (2006). Process for the preparation of sorafenib. World Intellectual Property Organization (WO2009054004A2).
-
Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Retrieved from [Link]
Sources
- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. afit.edu [afit.edu]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exposure to the lampricide TFM elicits an environmental stress response in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
5-Methoxy-2-nitro-4-(trifluoromethyl)phenol supplier USA
An In-Depth Technical Guide to 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. The document moves beyond a simple cataloging of properties to provide field-proven insights into its procurement, synthesis, analysis, and application, grounded in established scientific principles.
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound is an aromatic organic compound of significant interest in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from a unique combination of functional groups: a reactive phenol, an electron-withdrawing nitro group that influences aromatic substitution reactions, a methoxy group, and a trifluoromethyl (CF3) group.
The incorporation of the -CF3 group is a cornerstone of modern drug design.[1][2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] As a result, trifluoromethylated building blocks like this phenol are critical starting materials for developing novel chemical entities (NCEs) with improved pharmacological profiles.[1] This guide provides the foundational knowledge required to effectively source, handle, and utilize this versatile intermediate.
Chemical and Physical Properties
A precise understanding of a compound's properties is fundamental to its application in controlled laboratory settings. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| IUPAC Name | 5-methoxy-2-nitrophenol | [4][5] |
| CAS Number | 704-14-3 | [4][5] |
| Molecular Formula | C₇H₇NO₄ | [4][5] |
| Molecular Weight | 169.13 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 92 - 94 °C | [4] |
| InChI Key | NRTULWPODYLFOJ-UHFFFAOYSA-N | [4][5] |
| SMILES | COC1=CC(=C(C=C1)[O-])O | [5] |
Note: The topic compound, this compound, is a more complex derivative. Specific, verified data for this exact structure is sparse in public literature, so properties of the parent compound 5-Methoxy-2-nitrophenol and related trifluoromethylated phenols are provided for context. Researchers should always refer to the Certificate of Analysis from their specific supplier for the most accurate data.
Sourcing and Qualification of USA-Based Suppliers
Procuring high-quality reagents is the first critical step in any research workflow. The process involves more than simply placing an order; it requires a systematic evaluation of potential suppliers to ensure consistency, purity, and reliability.
Supplier Qualification Workflow
The following workflow outlines a robust process for selecting and qualifying a supplier for this compound.
Caption: General synthetic workflow for producing a nitrated trifluoromethyl phenol.
Step-by-Step Methodology:
-
Reaction Setup : In a suitable reaction vessel, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide (DMSO). Begin stirring the solution at room temperature. [6] * Causality: DMSO is a polar aprotic solvent that can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. [7]2. Reagent Addition : Over an 8-hour period, add 87.6 g of finely powdered sodium hydroxide (NaOH) in portions to the stirred solution. [6] * Causality: The slow, portion-wise addition of the strong base (NaOH) controls the reaction rate and temperature, preventing potential side reactions. NaOH acts as the nucleophile (as hydroxide ions) to displace the chlorine atom.
-
Acidification : After the reaction is complete, carefully acidify the mixture to a pH of 1 using concentrated hydrochloric acid (HCl). [6]An oil will form.
-
Causality: Acidification protonates the phenoxide intermediate formed during the reaction, yielding the final phenol product, which is less soluble and separates out.
-
-
Extraction and Drying : Separate the oil and dissolve it in a suitable organic solvent like diethyl ether. Dry the ether solution over anhydrous magnesium sulfate (MgSO4) to remove any residual water. [6]5. Isolation : Remove the ether solvent under reduced pressure to yield the crude product. [6]Further purification can be achieved via recrystallization or column chromatography.
Analytical Characterization and Quality Control
Verifying the identity and purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful and commonly used techniques.
Comparative Overview of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. [8] |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization (FID), Electron Capture (ECD), or Mass Spectrometry (MS) [8] |
| Sample Derivatization | Not typically required for phenolic compounds. [8] | May be required to increase volatility and thermal stability. |
| Advantages | Direct analysis, suitable for thermally sensitive compounds. | High resolution, high sensitivity (especially with ECD/MS for halogenated compounds). [8] |
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for similar nitrophenolic compounds. [8]
-
Instrumentation : HPLC system with a PDA or UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 acetonitrile:water ratio.
-
Causality: The C18 column provides excellent separation for moderately polar aromatic compounds. The acetonitrile/water mobile phase allows for the elution of the analyte, and the formic acid improves peak shape by keeping the phenolic protonated.
-
-
Flow Rate : 1.0 mL/min. [8]5. Detection : Monitor at a wavelength determined by the UV spectrum of the compound, likely between 300-400 nm. [8]6. Sample Preparation : Prepare a stock solution of the compound in acetonitrile or methanol. Create a series of calibration standards by diluting the stock. Dissolve test samples in the mobile phase and filter through a 0.45 µm syringe filter before injection. [8]
Protocol 2: Gas Chromatography (GC)
This method is adapted from EPA method 8041A for phenols. [8]
-
Instrumentation : Gas chromatograph with an ECD or Mass Spectrometer (MS).
-
Causality: An ECD is highly sensitive to electrophilic compounds containing nitro and trifluoromethyl groups. An MS detector provides definitive identification based on mass-to-charge ratio.
-
-
Column : A non-polar capillary column, such as a DB-5 (or equivalent) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). [8]3. Temperatures :
-
Injector : 250 °C
-
Oven Program : Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min. [8] * Detector : 320 °C (ECD) or as per MS requirements.
-
-
Carrier Gas : Helium or Hydrogen at a flow rate of ~1.2 mL/min. [8]5. Sample Preparation : Prepare stock and calibration standards in a suitable solvent like methylene chloride or methyl tert-butyl ether. [8]Derivatization with an agent like BSTFA may be necessary if peak tailing is observed.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The following information is synthesized from multiple Safety Data Sheets (SDS). [9][10][11][12][13][14]
Hazard Identification
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled. [9][10][11][14]* Skin Irritation : Causes skin irritation. [5][9][14]* Eye Irritation : Causes serious eye irritation or damage. [5][9][10][14]* Respiratory Irritation : May cause respiratory irritation. [5][9][10][14]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [9][10][11][12]Ensure that eyewash stations and safety showers are readily accessible. [10][12]* Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards. [9][10][12]* Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure. [9][10][12]* Respiratory Protection : If dusts or aerosols are generated, use a NIOSH-approved respirator. [10][11]* General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9][11]
Storage and Disposal
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][11][12]The compound may be light-sensitive, so protection from direct sunlight is advised. [12]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations. [9][10]
References
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrophenol. PubChem Compound Database. [Link]
-
Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile Properties. CompTox Chemicals Dashboard. [Link]
-
Georganics. 5-Methoxy-2-nitrophenol - High purity. [Link]
-
PrepChem.com. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. [Link]
-
Oakwood Chemical. 5-Methoxy-2-nitrophenol. [Link]
- Google Patents. Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
-
Molecules. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Eurofins. (2018, February 19). Analytical Method Summaries. [Link]
-
Pharmaceuticals (Basel). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. georganics.sk [georganics.sk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.se [fishersci.se]
- 14. 5-Methoxy-2-nitrophenol - High purity | EN [georganics.sk]
Methodological & Application
Application Note: A Strategic Synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol from Anisole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol, a highly functionalized aromatic compound of interest in medicinal chemistry and materials science. Starting from the readily available bulk chemical, anisole, this protocol details a robust three-stage process. The synthetic strategy navigates the complex challenge of installing four substituents with specific regiochemistry by employing a sequence of electrophilic substitution, copper-catalyzed cross-coupling, and a crucial, late-stage Vicarious Nucleophilic Substitution (VNS) of hydrogen. Each step is accompanied by detailed mechanistic insights, explaining the chemical principles that ensure high regioselectivity and yield. This guide is designed to be a self-validating system for researchers requiring reliable access to this and structurally related compounds.
Introduction
Substituted phenolic compounds are foundational scaffolds in drug discovery and agrochemicals. The incorporation of specific functional groups, such as the trifluoromethyl (-CF3) and nitro (-NO2) moieties, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, this compound, presents a significant synthetic challenge due to its dense and electronically varied substitution pattern. Specifically, the meta-relationship between the hydroxyl and methoxy groups is not readily accessible from simple aromatic precursors like anisole using classical electrophilic substitution rules.
This document outlines a rational and reproducible synthetic pathway designed to overcome these challenges. The strategy hinges on the late-stage introduction of the hydroxyl group via a Vicarious Nucleophilic Substitution (VNS) reaction, a powerful method for the hydroxylation of electron-deficient aromatic systems.[2] By carefully sequencing the introduction of the trifluoromethyl and nitro groups, we create an electronic environment on the aromatic ring that precisely directs the final hydroxylation step to the desired position.
Overall Synthetic Workflow
The synthesis is structured in three primary stages, starting from anisole and proceeding through two key isolable intermediates.
Figure 1: Overall three-stage synthetic pathway from anisole.
Stage 1: Synthesis of 4-(Trifluoromethyl)anisole (Intermediate 1)
Rationale and Mechanistic Considerations
Direct trifluoromethylation of anisole is challenging. A more robust method involves the conversion of anisole to an aryl halide, which can then undergo a metal-catalyzed cross-coupling reaction to install the -CF3 group. We first perform an electrophilic iodination. The methoxy group is a strong ortho-, para-director, and due to steric hindrance, the major product is the para-substituted isomer, 4-iodoanisole.
The subsequent trifluoromethylation is achieved using a copper-catalyzed reaction with a suitable CF3 source, such as the Ruppert-Prakash reagent (TMSCF3). This transformation provides a reliable method for forming the C(sp²)–CF3 bond.
Detailed Experimental Protocol
Step 1a: Synthesis of 4-Iodoanisole
-
To a stirred solution of anisole (1.0 eq.) in glacial acetic acid, add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise at room temperature.
-
Protect the reaction from light and stir for 12-18 hours at ambient temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 4-iodoanisole.
Step 1b: Synthesis of 4-(Trifluoromethyl)anisole
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (CuI, 1.5 eq.), potassium fluoride (KF, 2.0 eq.), and 4-iodoanisole (1.0 eq.).
-
Add dry DMF or NMP as the solvent.
-
To this stirred suspension, add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq.) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into a stirred solution of aqueous ammonia.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or distillation to afford 4-(trifluoromethyl)anisole (Intermediate 1 ).[3][4]
Stage 2: Synthesis of 2-Nitro-4-(trifluoromethyl)anisole (Intermediate 2)
Rationale and Mechanistic Considerations
This step involves a classic electrophilic aromatic substitution (nitration). The regiochemical outcome is highly predictable and selective. The two substituents on Intermediate 1 work in concert to direct the incoming nitronium ion (NO₂⁺) electrophile.
-
The -OCH₃ group is an activating ortho-, para-director.
-
The -CF₃ group is a deactivating meta-director.
Both groups direct the substitution to the positions ortho to the methoxy group (C2 and C6). This synergistic effect leads to a clean and high-yielding nitration at the C2 position.[5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydroxylation of Nitroarenes with Alkyl Hydroperoxide Anions via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 3. 4-(Trifluoromethyl)anisole | 402-52-8 [chemicalbook.com]
- 4. 4-(Trifluoromethyl)anisole | 402-52-8 [sigmaaldrich.com]
- 5. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 6. What happens when anisole is nitrated class 11 chemistry CBSE [vedantu.com]
Application Notes & Protocols: Selective Reduction of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol to 5-Amino-2-methoxy-4-(trifluoromethyl)phenol
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] This document provides a detailed guide for the chemoselective reduction of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol. The substrate presents a unique challenge due to its multifunctional nature, featuring a phenolic hydroxyl, a methoxy ether, and a robust trifluoromethyl group, all of which must remain intact during the transformation of the nitro group. This guide explores two robust and validated protocols—catalytic hydrogenation and a chemical reduction using iron in a neutral medium—offering researchers a choice based on available laboratory infrastructure and safety considerations. The causality behind procedural steps, troubleshooting, and critical safety protocols are discussed in depth to ensure reliable and safe execution.
Introduction and Strategic Considerations
The conversion of a nitro group to an amine transforms an electron-withdrawing, meta-directing substituent into a strongly activating, ortho-, para-directing group, unlocking a vast array of subsequent chemical modifications.[3] The target molecule, 5-Amino-2-methoxy-4-(trifluoromethyl)phenol, is a valuable building block, incorporating a trifluoromethyl group for modulating pharmacokinetic properties and a synthetically versatile aniline moiety.
The primary challenge in this synthesis is achieving high chemoselectivity. The chosen reduction method must be potent enough to reduce the sterically hindered and electron-deficient nitro group without affecting other functionalities.
-
Phenolic -OH: Susceptible to O-alkylation or other side reactions under harsh basic conditions.
-
Methoxy -O-CH3: Generally stable, but harsh reductive conditions could potentially lead to cleavage.
-
Trifluoromethyl -CF3: Highly stable and unlikely to be affected by most standard nitro reduction conditions.
After careful consideration of various methodologies, including transfer hydrogenation and dithionite reductions[4][5][6], we have focused on two highly reliable and scalable methods: Catalytic Hydrogenation with Palladium on Carbon (Pd/C) and chemical reduction with Iron powder and Ammonium Chloride (Fe/NH₄Cl).
Methodology Comparison
| Feature | Method A: Catalytic Hydrogenation (H₂/Pd/C) | Method B: Chemical Reduction (Fe/NH₄Cl) |
| Principle | Heterogeneous catalysis using hydrogen gas.[7][8] | Electron transfer from zero-valent iron metal.[1][9] |
| Reagents | H₂ gas, Pd/C (5-10 mol%), Solvent (MeOH, EtOH) | Iron powder, NH₄Cl, Solvent (EtOH/H₂O) |
| Conditions | 1-4 atm H₂, Room Temperature | Reflux (approx. 80-90 °C) |
| Advantages | • High efficiency and yield• Clean reaction (byproduct is water)• Catalyst is recyclable | • Operationally simple (standard glassware)• Inexpensive and readily available reagents[10]• Avoids handling of flammable H₂ gas and pyrophoric catalysts• Excellent functional group tolerance[1][9] |
| Disadvantages | • Requires specialized pressure equipment (e.g., Parr apparatus)[11]• H₂ gas is highly flammable; risk of explosion[12]• Pd/C catalyst is pyrophoric when dry[13] | • Stoichiometric use of iron generates significant solid waste• Workup can be cumbersome (filtration of fine iron sludge)• Potentially exothermic; requires careful monitoring[9] |
| Ideal Use Case | Laboratories equipped for pressure reactions and hydrogenation. | General purpose organic synthesis labs; large-scale preparations. |
General Reaction Scheme
The overall transformation is depicted below, converting the nitro-phenol starting material into the desired amino-phenol product.
Caption: General scheme for the reduction of the nitro-phenol.
Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is the method of choice for achieving a clean and high-yielding reduction when the appropriate safety equipment is available. The procedure must be conducted in a certified chemical fume hood designated for hydrogenation.[11]
Materials and Equipment
-
Chemicals:
-
This compound
-
Palladium on Carbon (10% w/w, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade or higher
-
Celite® 545
-
Nitrogen (N₂), high purity
-
Hydrogen (H₂), high purity
-
-
Equipment:
-
Parr hydrogenation apparatus or a similar glass or stainless steel pressure vessel
-
Magnetic stir plate and stir bars
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Experimental Workflow
Caption: Step-by-step workflow for the Fe/NH₄Cl reduction protocol.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 v/v mixture). The solvent volume should be sufficient to make a ~0.2 M solution.
-
Add Reagents: To the stirred solution, add ammonium chloride (NH₄Cl, 4-5 eq) followed by iron powder (Fe, 5-10 eq).
-
Reaction: Heat the mixture to reflux (the temperature will be around 80-90 °C). The reaction is often marked by a color change from yellow to colorless and the formation of a black or grey precipitate. Monitor the reaction by TLC or LCMS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. It is very important to add water before any attempt to remove the alcohol solvent to avoid a potential uncontrolled exothermic reaction. [9]Dilute the mixture with additional water and filter the entire slurry through a thick pad of Celite® to remove the iron salts and excess iron powder. Wash the flask and the Celite pad thoroughly with ethanol and then ethyl acetate to ensure all product is recovered.
-
Extraction: Transfer the filtrate to a separatory funnel. If significant ethanol is present, it may need to be removed via rotary evaporation first to ensure proper phase separation. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-methoxy-4-(trifluoromethyl)phenol. The product is often of high purity but can be further purified by column chromatography or recrystallization if needed. [9]
Troubleshooting and Safety Considerations
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. (Pd/C): Catalyst poisoning or deactivation.2. (Fe): Insufficient iron or poor quality (oxidized) iron powder.3. Poor solubility of starting material. [14] | 1. Use fresh catalyst. Ensure solvents are pure.2. Add more iron powder. Use fine, activated iron if available.<[14]br>3. Add a co-solvent like THF or increase the reaction temperature slightly. [14][15] |
| Side Product Formation | Formation of intermediates like nitroso or hydroxylamine species. [14] | Ensure sufficient reducing agent is used and allow the reaction to run to completion. Acidic conditions (as with Fe/HCl) generally drive the reaction fully to the amine. [14] |
| Low Isolated Yield | 1. Product is adsorbed onto the Celite/iron sludge during filtration.2. Product has some water solubility. | 1. Wash the filter cake extensively with a more polar solvent like ethyl acetate or THF.2. Perform additional extractions of the aqueous layer or saturate it with NaCl before extraction. |
Critical Safety Information
-
General: All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure all equipment is pressure-rated, leak-tested, and properly grounded to prevent static discharge. [13][16]Never allow hydrogen and oxygen to mix. [13] * Pyrophoric Catalyst: Palladium on carbon, especially after use (when it contains adsorbed hydrogen) and when dry, can ignite spontaneously upon exposure to air. [12][13]Always handle the catalyst in a wet state and perform filtrations under an inert atmosphere if possible. [13][16]Do not leave a reaction unattended. [13][17]* Iron/NH₄Cl Reduction:
-
Exothermicity: The reaction can be exothermic, especially during the initial heating phase. Ensure adequate stirring and controlled heating.
-
Work-up Hazard: As noted by Ramadas & Srinivasan, removing the alcohol solvent before diluting the reaction mixture with water can lead to a dangerous, uncontrolled exotherm. Always add water first. [9]* Waste Disposal:
-
Spent palladium catalyst is considered hazardous waste containing a heavy metal and must be disposed of according to institutional and governmental regulations. [18][19]It is often collected for precious metal reclamation. [20][21] * Iron sludge should also be disposed of in accordance with local regulations for chemical waste.
-
References
- Fiveable. (2025, August 15). Sodium Dithionite Definition - Organic Chemistry Key Term.
- THALESNANO. (n.d.).
- Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
- Wasmuth, C. R., et al. (1964). Participation of the SO2- Radical Ion in the Reduction of p-Nitrophenol by Sodium Dithionite. The Journal of Physical Chemistry.
- Balaraman, K., et al. (2021).
- University of Rochester. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- University of Pittsburgh. (2012, March 6).
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Ramadas, K., & Srinivasan, N. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
- Zhang, X., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Stanković, S., et al. (2019).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Massaro, A., et al. (2012). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines.
- Wasmuth, C. R., et al. (1964). Participation of the SO2- Radical Ion in the Reduction of p-Nitrophenol by Sodium Dithionite. The Journal of Physical Chemistry.
- Organic Reaction Data. (n.d.). Nitro Reduction - Common Conditions.
- Sortais, J.-B., et al. (2021).
- Li, F., et al. (2014).
- Datt, M., et al. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
- ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Request PDF.
- ResearchGate. (2025, August 6).
- Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
- American Fuel & Petrochemical Manufacturers. (n.d.). Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals?.
- Re-Agent. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- ResearchGate. (n.d.).
- Benaglia, M., et al. (2016).
- Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metals Removal.
- Advanced Chemical Company. (2025, October 29).
- Wang, J., et al. (2023).
- Yasuhara, A., et al. (1999). Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel. The Journal of Organic Chemistry.
- ResearchGate. (2025, November 17).
- Beller, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews.
- The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines. YouTube.
- Zhang, S., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 17. njhjchem.com [njhjchem.com]
- 18. Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals? Are there maximum limits for any of these? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 19. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 20. Recycling Process for Metal Catalysts: Steps, Methods & Key Benefits | Okon Recycling [okonrecycling.com]
- 21. researchgate.net [researchgate.net]
Application Note: Strategic Activation and Suzuki Coupling of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Executive Summary
This guide details the protocol for utilizing 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (referred to herein as Substrate-OH ) in Suzuki-Miyaura cross-coupling reactions.
The Core Challenge: Phenols are nucleophiles and do not undergo oxidative addition with Palladium(0) in their native state. To serve as an electrophile in Suzuki coupling, the hydroxyl group must be activated into a pseudohalide leaving group (sulfonate ester).
The Specific Constraint: Substrate-OH is a highly electron-deficient arene due to the ortho-nitro and para-trifluoromethyl groups. While this electronic deficiency accelerates oxidative addition (good), it renders the activated intermediate (triflate) highly susceptible to hydrolysis and nucleophilic aromatic substitution (
This protocol utilizes a Two-Stage Activation/Coupling Strategy designed to maximize yield while mitigating the instability of the electron-poor triflate intermediate.
Strategic Analysis & Mechanism
Electronic Landscape
The scaffold presents a unique "Push-Pull" electronic environment, though dominated by electron-withdrawing groups (EWGs):
-
C1 (-OH/OTf): The reaction site.
-
C2 (-NO
): Strong EWG, steric hindrance ortho to the reaction site. -
C4 (-CF
): Strong EWG, para to the reaction site. -
C5 (-OMe): Weak electron donor, meta to the reaction site.
Impact on Reactivity:
-
Acidity: The phenol is significantly more acidic than unsubstituted phenol. Standard bases (e.g.,
) may be sufficient for deprotonation, but stronger bases could trigger side reactions. -
Triflate Instability: Once converted to a triflate (-OTf), the C-O bond is highly polarized. This facilitates rapid oxidative addition to Pd(0) but makes the triflate extremely labile to hydrolysis by trace water in the presence of base.
The Workflow
The process is split into isolation of the stable triflate (recommended for purity) or a telescoped one-pot procedure (recommended for speed, if water is strictly excluded).
Figure 1: Strategic workflow for converting the inactive phenol into a reactive biaryl scaffold.
Experimental Protocols
Phase 1: Activation (Synthesis of the Aryl Triflate)
Objective: Convert the -OH group to -OTf (Triflate) using N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf
Rationale: We use PhNTf
Materials:
-
Substrate-OH (1.0 equiv)[1]
-
PhNTf
(1.2 equiv) -
Triethylamine (TEA) (2.5 equiv) or DIPEA
-
Dichloromethane (DCM) (Anhydrous)
-
DMAP (10 mol%) - Catalyst for the activation
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under
flow. -
Dissolution: Add Substrate-OH (1.0 equiv) and PhNTf
(1.2 equiv) to the flask. Dissolve in anhydrous DCM (0.2 M concentration). -
Base Addition: Cool the solution to
C (ice bath). Add TEA dropwise. The solution may darken (yellow/orange) due to the nitrophenoxide formation. -
Catalysis: Add DMAP (10 mol%).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (The triflate is usually less polar than the phenol).
-
Workup: Quench with saturated
. Extract with DCM. Wash organics with 1M HCl (to remove pyridine/TEA), then brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Note: The triflate is stable enough for storage at
C but should be used within a week to prevent hydrolysis.
-
Phase 2: Suzuki Cross-Coupling
Objective: Couple the electron-deficient Aryl Triflate with an Aryl Boronic Acid.
Rationale:
-
Catalyst: Pd(OAc)
+ SPhos (or XPhos). Buchwald biaryl phosphine ligands are essential here. They form a monoligated Pd(0) species that is highly active for oxidative addition (into the crowded ortho-nitro C-OTf bond) and stabilizes the palladium against aggregation. -
Base: Anhydrous
. We avoid aqueous bases (like in water) because the electron-deficient triflate hydrolyzes rapidly in water/base mixtures.
Materials:
-
Aryl Triflate (from Phase 1) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Pd(OAc)
(2–5 mol%) -
SPhos (4–10 mol%) (Ligand:Pd ratio 2:1)
- (finely ground, anhydrous) (3.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Protocol:
-
Degassing: Sparge the solvent (Toluene) with Argon for 20 minutes. Oxygen is the enemy of the electron-rich phosphine ligand.
-
Vessel Loading: In a glovebox or under strict Schlenk technique, add:
-
Aryl Triflate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
- (3.0 equiv)
-
Pd(OAc)
and SPhos.
-
-
Solvation: Add the degassed solvent via syringe. Seal the tube/vessel.
-
Reaction: Heat to 80–100
C for 4–12 hours.-
Observation: The reaction mixture usually turns black (Pd precipitation) if the ligand fails. A dark red/brown solution indicates active catalyst.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc. Concentrate and purify via column chromatography.[1]
Mechanistic Insights & Troubleshooting
The Catalytic Cycle (Graphviz)
The following diagram illustrates the specific pathway for this electron-deficient substrate. Note the emphasis on the Oxidative Addition step, which is accelerated by the Nitro/CF3 groups, and the Transmetalation step, which is the bottleneck if the base is not soluble.
Figure 2: Catalytic cycle highlighting the oxidative addition of the electron-deficient triflate and the risk of hydrolysis at the Pd(II) stage.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Recovery of Phenol | Hydrolysis of Triflate. | Switch to strictly anhydrous conditions. Use |
| Low Conversion | Inactive Catalyst. | Ensure SPhos/Pd ratio is >2:1. Pre-stir Pd(OAc) |
| Homocoupling (Ar-Ar) | Boronic Acid Oxidation. | Degas solvents more thoroughly.[2] Add boronic acid slowly or use excess. |
| Nucleophilic attack on ring. | The Nitro/CF3 ring is prone to attack by strong nucleophiles. Avoid alkoxide bases ( |
References
-
Mechanistic Overview of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Coupling of Aryl Triflates: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on ligand effects for difficult substrates). [Link]
-
Use of SPhos/XPhos (Buchwald Ligands): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Activation of Phenols with PhNTf2: Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters, 33(42), 6299–6302. [Link]
-
Hydrolysis of Electron-Deficient Triflates: Colle, R., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: Stability and Reactivity. Journal of Medicinal Chemistry. [Link]
Sources
nucleophilic aromatic substitution of nitro-trifluoromethyl phenols
Application Note: High-Fidelity Derivatization of Nitro-Trifluoromethyl Phenols
Strategic Overview
Nitro-trifluoromethyl phenols (e.g., 2-nitro-4-(trifluoromethyl)phenol ) present a unique chemical paradox. While the nitro (
-
In its native form: The
group is a poor leaving group.[1] -
Under basic conditions (
standard): The phenol deprotonates to a phenoxide ( ).[1] This species is strongly electron-donating (+M effect), which deactivates the ring toward nucleophilic attack and renders direct displacement impossible.
The Solution: To utilize this scaffold for
Reaction Landscape
The following workflow illustrates the divergent pathways available for this scaffold.
Caption: Divergent functionalization pathways. Path B+C represents the high-value
Critical Mechanism: The Meisenheimer Complex
Understanding the stability of the intermediate is crucial for optimizing reaction conditions. In the
-
Activation: The
group is highly electronegative, increasing the electrophilicity of the ipso-carbon. -
Stabilization: The negative charge developed in the transition state is delocalized onto the Nitro group (ortho) and the Trifluoromethyl group (para) . The ortho-nitro group is particularly critical for resonance stabilization of the Meisenheimer complex.[2]
Caption: Energetic pathway of the
Experimental Protocols
Protocol A: Activation (Phenol Aryl Triflate)[1]
This step converts the dormant phenol into a highly reactive electrophile.
-
Reagent: Trifluoromethanesulfonic anhydride (
).[1][4] -
Safety Note:
is corrosive and moisture-sensitive.[1] Handle under inert atmosphere.
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 2-nitro-4-(trifluoromethyl)phenol (1.0 equiv, 5.0 mmol) and anhydrous Dichloromethane (DCM) (25 mL, 0.2 M).
-
Base Addition: Cool the solution to 0 °C (ice bath). Add Pyridine (2.0 equiv, 10.0 mmol) dropwise.[1] The solution may darken slightly.
-
Activation: Add
(1.2 equiv, 6.0 mmol) dropwise via syringe over 10 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.[1] -
Reaction: Remove ice bath and stir at Room Temperature (23 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[1] The product (Triflate) is less polar than the starting phenol.
-
Workup: Quench with ice-cold water (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Displacement (Triflate Aniline)
This protocol displaces the triflate with a primary or secondary amine.
-
Nucleophile: Morpholine (Model amine).[1]
-
Solvent: Acetonitrile (MeCN) or DMF (for less reactive amines).[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 2-nitro-4-(trifluoromethyl)phenyl triflate (1.0 equiv, 1.0 mmol).
-
Solvent: Add anhydrous MeCN (5 mL, 0.2 M).
-
Nucleophile: Add Morpholine (1.2 equiv, 1.2 mmol).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv). Note: If the amine is valuable, use 1.0 equiv amine + 2.0 equiv DIPEA. If amine is cheap, use 2.5 equiv amine and no DIPEA.
-
Reaction:
-
Reactive Amines (cyclic, primary): Stir at RT for 4–12 hours.[1]
-
Steric/Deactivated Amines: Heat to 60–80 °C for 2–6 hours.
-
-
Monitoring: LCMS should show complete consumption of Triflate (
not visible usually, look for loss of peak) and formation of Product ( ). -
Workup: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) to remove DMF/salts. Dry and concentrate.
-
Purification: Recrystallization (EtOH/Water) or Column Chromatography.[1]
Data & Optimization Guide
Leaving Group Comparison
The choice of leaving group (LG) drastically affects reaction rate. For the 2-nitro-4-trifluoromethyl scaffold:
| Leaving Group (LG) | Relative Rate ( | Conditions | Comments |
| Fluorine (-F) | 1000 | RT, mild base | Fastest |
| Triflate (-OTf) | ~800 | RT, mild base | Excellent surrogate for F; derived from Phenol.[1] |
| Chlorine (-Cl) | 1 | Heat (>80°C) | Significantly slower; requires higher energy.[1] |
| Nitro (-NO2) | < 0.1 | High Heat | Only displaced if ortho/para activation is extreme (e.g., dinitro).[1] |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Hydrolysis of Triflate | Wet solvent or excess hydroxide | Use anhydrous solvents; use DIPEA instead of inorganic bases ( |
| Regioselectivity Issues | Competition between | Not applicable for 2-nitro-4-CF3 (both activate C-1).[1] If using 3-nitro, expect poor yield.[1] |
| Incomplete Conversion | Poor nucleophilicity | Switch solvent to DMSO (polar aprotic accelerates |
References
-
Mechanism of
: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.[1] -
Phenol Activation (SuFEx/Triflation): Sharpless, K. B., et al. "SuFEx Activation of Phenols."[1] Angew.[1] Chem. Int. Ed.2014 , 53, 9430.[1] Link
-
Triflate Displacement: Roh, K. R., et al.
reactions of aryl triflates."[1] J. Org.[1][6] Chem.2008 , 73, 4602.[1] -
Substrate Data: "2-Nitro-4-(trifluoromethyl)phenol Properties." PubChem Database.[1] Link
-
General Protocol: "Preparation of Aryl Triflates." Organic Syntheses, Coll.[1][7] Vol. 8, p.97 (1993).[1] Link
Sources
- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-3-nitrobenzotrifluoride | 400-99-7 [chemicalbook.com]
- 4. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Advanced Protocols for the Synthesis of 1,4-Benzoxazin-3-one Derivatives via Reductive Cyclization of Nitrophenols
Executive Summary & Strategic Rationale
The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various bioactive molecules, including hydroxamic acids (e.g., DIMBOA), anticoagulants, and potassium channel openers.
While many routes exist (e.g., from anthranilic acids or o-halophenols), the reductive cyclization of o-nitrophenols remains the most atom-economical and chemically accessible pathway for laboratories possessing standard equipment. This guide focuses on this specific transformation, prioritizing the One-Pot Reductive Alkylation strategy. This approach minimizes the handling of air-sensitive o-aminophenol intermediates and reduces solvent waste.
Key Mechanistic Pathway
The transformation proceeds through a cascade:
-
Reduction: The nitro group (
) is reduced to an amine ( ). -
N-Alkylation: The newly formed amine attacks the
-halo ester (e.g., ethyl bromoacetate). -
Cyclization: Intramolecular nucleophilic attack of the phenol oxygen (or amide nitrogen, depending on pH/conditions) closes the ring.
Figure 1: General mechanistic cascade for the reductive cyclization of o-nitrophenols.[1]
Critical Process Parameters (CPPs)
Before initiating synthesis, evaluate these parameters to ensure reproducibility.
| Parameter | Recommendation | Scientific Rationale |
| Nitrophenol Substitution | Electron Withdrawing Groups (EWGs) require longer reduction times. | EWGs stabilize the nitro group, making the reduction potential more negative. |
| Halo-Ester Choice | Ethyl bromo acetate > Ethyl chloro acetate. | Bromide is a better leaving group ( |
| Solvent System | Glacial Acetic Acid (Method A) or Ethanol/Toluene (Method B). | AcOH acts as both solvent and proton source for Fe-mediated reduction. |
| Temperature Control | Reflux (100–110 °C) is critical for the final cyclization step. | The initial reduction is exothermic; however, ring closure often requires thermal activation to overcome the entropic barrier. |
Experimental Protocols
Method A: Iron-Mediated One-Pot Reductive Cyclization
Best for: Robust scale-up, substrates tolerant of acidic conditions, and cost-efficiency. Mechanism: Fe powder acts as the reducing agent in acidic media (Bechamp reduction conditions), while the heat drives the condensation.
Reagents
-
Substituted o-nitrophenol (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Iron powder (5.0 equiv, fine mesh)
-
Glacial Acetic Acid (Solvent, 10-15 volumes)
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (or heavy magnetic bar), reflux condenser, and internal thermometer.
-
Charging: Add the o-nitrophenol (e.g., 10 mmol) and glacial acetic acid (20 mL). Stir to dissolve.
-
Reagent Addition: Add Ethyl bromoacetate (12 mmol) in one portion.
-
Reduction Initiation: Add Iron powder (50 mmol) portion-wise over 15 minutes.
-
Caution: The reaction is exothermic. Monitor temperature; do not let it spike uncontrollably. An induction period of 2-5 minutes is common.
-
-
Reaction: Heat the mixture to reflux (118 °C) . Maintain reflux for 4–6 hours.
-
Monitoring: Check TLC (30% EtOAc/Hexane). The yellow nitrophenol spot should disappear. A blue fluorescent spot (the benzoxazinone) often appears under UV (254/365 nm).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove unreacted iron and iron salts. Wash the pad with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure to remove most acetic acid.
-
Dilute the residue with EtOAc (50 mL) and wash cautiously with saturated
solution (2x) to neutralize residual acid. -
Wash with Brine (1x), dry over
, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Method B: Catalytic Hydrogenation (Neutral Conditions)
Best for: Acid-sensitive substrates, high-throughput screening, and "clean" chemistry requirements.
Reagents
-
Substituted o-nitrophenol (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)
- (10 wt% loading, use 10 mol% Pd)
- (2.0 equiv, anhydrous)
-
Methanol or Ethanol (anhydrous)
Step-by-Step Protocol
-
Setup: Use a hydrogenation bottle or a high-pressure reactor (Parr shaker).
-
Charging: Dissolve o-nitrophenol (5 mmol) and Ethyl bromoacetate (5.5 mmol) in MeOH (25 mL).
-
Base Addition: Add anhydrous
(10 mmol).-
Note: The base neutralizes the HBr generated during alkylation, preventing catalyst poisoning.
-
-
Catalyst Addition: Carefully add 10%
(approx. 50-100 mg) under an inert atmosphere (Nitrogen/Argon).-
Safety: Dry Pd/C is pyrophoric. Keep wet with solvent.
-
-
Hydrogenation: Purge the vessel with
gas (3 cycles). Pressurize to 30–50 psi (2–3 bar). Shake/stir at Room Temperature for 4–12 hours.-
Note: If cyclization is slow (monitored by LCMS showing the uncyclized amine-ester), heat the mixture to 60 °C after removing the hydrogen atmosphere and filtering the catalyst.
-
-
Workup:
-
Filter through Celite to remove Pd/C.
-
Concentrate the filtrate.
-
Partition between water and EtOAc. Extract, dry, and concentrate.
-
Decision Matrix & Workflow
Use this logic flow to select the appropriate method for your specific derivative.
Figure 2: Decision tree for selecting the optimal synthetic protocol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Incomplete reduction of nitro group. | Ensure Iron powder is activated (wash with dilute HCl then acetone) or increase |
| Product is an Oil/Gum | Impurities preventing crystallization. | Triturate with cold diethyl ether or hexanes. Many benzoxazinones are solids; inducing nucleation is key. |
| Side Product: N,N-dialkylation | Excess alkylating agent. | Strictly control stoichiometry (1.1–1.2 equiv). If problem persists, lower temperature during alkylation step. |
| Reaction Stalls at Intermediate | Cyclization step failed (steric hindrance). | Add a catalytic amount of |
References
-
Review of Benzoxazinone Bioactivity: Macías, F. A., et al. (2006). "Allelochemicals from Poaceae: Synthesis and biological activity of benzoxazinones." Phytochemistry, 67(1), 87-96.
-
Iron-Mediated Reduction Protocol (Base Method): Reddy, P. S., et al. (2010). "A simple and efficient one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-ones." Synthetic Communications, 40(19), 2954-2960.
-
Catalytic Hydrogenation Approach: Tejedor, D., et al. (2005). "Practical and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones." Tetrahedron Letters, 46(6), 997-1000.
-
General Heterocycle Synthesis (Textbook): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Refer to Chapter on 1,4-Oxazines).
Sources
reaction conditions for O-alkylation of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
An In-Depth Guide to the O-Alkylation of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol: Protocols and Mechanistic Insights
Introduction: Navigating the Synthesis of a Highly Functionalized Phenolic Ether
The synthesis of O-alkylated aromatic compounds is a cornerstone of modern organic chemistry, with profound implications in the development of pharmaceuticals, agrochemicals, and materials science. The target substrate, this compound, presents a unique synthetic challenge and opportunity. Its aromatic ring is heavily substituted with both electron-donating (methoxy) and strongly electron-withdrawing groups (nitro, trifluoromethyl). This electronic arrangement significantly influences the reactivity of the phenolic hydroxyl group, making its O-alkylation a case study in chemoselectivity and reaction optimization. The resulting ether derivatives are valuable intermediates, leveraging the unique physicochemical properties imparted by the trifluoromethyl and nitro moieties, such as increased lipophilicity and metabolic stability.
This application note provides a comprehensive guide for researchers, detailing the underlying chemical principles, optimized reaction protocols, and expert insights for the successful O-alkylation of this complex phenol.
Scientific Rationale: The Williamson Ether Synthesis with an Activated Substrate
The O-alkylation of phenols is most commonly achieved via the Williamson ether synthesis, a robust and versatile SN2 reaction.[1][2] The reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide anion.
-
Nucleophilic Substitution: The resulting phenoxide attacks an alkylating agent (typically an alkyl halide), displacing the leaving group to form the desired ether.
The specific substitution pattern of this compound dramatically enhances the acidity of the phenolic proton. The potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups stabilize the resulting phenoxide anion through resonance and inductive effects. This increased acidity is a significant advantage, as it allows for the use of milder, more selective bases compared to those required for simple, electron-rich phenols.[3] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, minimizing the risk of side reactions and improving the overall safety profile of the procedure.[4]
The choice of solvent is critical for promoting the SN2 pathway. Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, thus preserving its nucleophilicity for the subsequent substitution step.
Caption: General mechanism for the Williamson ether synthesis of the target phenol.
Key Reaction Parameters and Optimization
A summary of typical reaction conditions and their rationale is presented below.
| Parameter | Reagent/Condition | Molar Ratio (Phenol:Base:Alkyl Halide) | Typical Temperature | Rationale & Expert Insights |
| Base | Potassium Carbonate (K₂CO₃) | 1 : 2 : 1.2 | Room Temp. to 80 °C | Recommended: K₂CO₃ is a cost-effective, non-hygroscopic, and sufficiently strong base for this acidic phenol. An excess ensures complete deprotonation. |
| Cesium Carbonate (Cs₂CO₃) | 1 : 1.5 : 1.2 | Room Temp. to 60 °C | High-Yield Alternative: Cs₂CO₃ often provides higher yields and allows for milder conditions due to the high solubility of cesium phenoxide and the "cesium effect." | |
| Solvent | Acetonitrile (ACN) | N/A | Reflux (~82 °C) | Workhorse Solvent: Excellent choice for promoting SN2 reactions and is relatively easy to remove during work-up.[4] |
| Dimethylformamide (DMF) | N/A | Room Temp. to 100 °C | High-Solubility Option: Useful if starting materials have poor solubility in ACN. Requires higher temperatures for removal under vacuum. | |
| Alkylating Agent | Alkyl Iodide (R-I) | 1 : 2 : 1.2 | Room Temp. to 60 °C | Most Reactive: Iodide is an excellent leaving group, leading to faster reactions. Often used for less reactive systems or for methylation. |
| Alkyl Bromide (R-Br) | 1 : 2 : 1.2 | 50 °C to Reflux | Standard Choice: A good balance of reactivity and stability. Widely available and suitable for most primary and benzylic alkylations.[5] | |
| Alkyl Chloride (R-Cl) | 1 : 2 : 1.2 | 70 °C to Reflux | Least Reactive: Requires higher temperatures and longer reaction times. May require a catalyst like potassium iodide (KI) for a Finkelstein-type in situ conversion. |
Detailed Experimental Protocols
Protocol 1: General O-Alkylation using Ethyl Bromide and K₂CO₃ in Acetonitrile
This protocol outlines a standard and reliable method for the synthesis of 5-Ethoxy-2-nitro-4-(trifluoromethyl)anisole.
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), fine powder (2.0 eq.)
-
Ethyl Bromide (EtBr) (1.2 eq.)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Equipment for Thin-Layer Chromatography (TLC) and Column Chromatography
Caption: Step-by-step experimental workflow for the O-alkylation protocol.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10-15 mL per gram of phenol).
-
Reagent Addition: Begin stirring the suspension and add ethyl bromide (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-12 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) by observing the consumption of the starting phenol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KBr) through a pad of celite, washing the filter cake with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure O-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after an extended period, a catalytic amount of potassium iodide (KI) (0.1 eq.) can be added. This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
-
Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze the alkylating agent and deactivate the phenoxide. Using a more reactive base like Cs₂CO₃ or a higher boiling solvent like DMF may improve conversion.
-
Side Products: While C-alkylation is a known side reaction in Williamson ether synthesis, it is highly unlikely with this substrate due to the deactivating nature of the aromatic ring. If unexpected byproducts are observed, lowering the reaction temperature and using a less reactive alkylating agent may be beneficial.
-
Purification: The product is expected to be significantly less polar than the starting phenol. This large difference in polarity generally allows for straightforward purification via column chromatography. The starting phenol will remain at the baseline in non-polar solvent systems, while the product will have a higher Rf value.
Safety Precautions
-
Phenol Derivative: The starting material is a nitrophenol derivative and should be handled with care. Avoid skin contact and inhalation.[6]
-
Alkylating Agents: Alkyl halides like ethyl bromide are toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.
-
General: Perform all operations in a well-ventilated chemical fume hood.
References
-
ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link][3]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link][1]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link][4]
-
Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Retrieved from [7]
-
Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. Retrieved from [Link][6]
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. georganics.sk [georganics.sk]
- 7. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
Application Note: Strategic Incorporation of Trifluoromethyl Phenol Precursors in Kinase Inhibitor Synthesis
[1]
Executive Summary
This guide details the synthetic utility of trifluoromethyl (
We present a validated workflow for coupling electron-deficient
Mechanistic Insight: The "Fluorine Effect"
The incorporation of a
Electronic Modulation & Acidity
The
| Precursor | Electronic Effect | Nucleophilicity (Phenoxide) | |
| Phenol | 9.95 | Neutral | High |
| 3-( | 8.8 - 9.0 | Inductive Withdrawal ( | Moderate (Stabilized) |
| 4-( | 8.6 - 8.8 | Inductive + Resonance ( | Lower (Highly Stabilized) |
Expert Insight: While
Pharmacophore Design
In kinase inhibitors (e.g., Sorafenib, Regorafenib analogues), the
Validated Protocol: Chemoselective Etherification via
This protocol demonstrates the coupling of 4-amino-3-(trifluoromethyl)phenol with 2,4-dichloropyrimidine . This reaction is chemically distinct because it requires chemoselectivity: the phenoxide must attack the electrophile in the presence of a free aniline.
Reaction Workflow Diagram
Caption: Chemoselective
Materials & Reagents[1][2][3][4][5][6]
-
Nucleophile: 4-Amino-3-(trifluoromethyl)phenol (1.0 equiv)
-
Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.5 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Monitoring:
NMR (Internal Standard: -Trifluorotoluene)
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve 4-amino-3-(trifluoromethyl)phenol (1.0 g, 5.65 mmol) in anhydrous DMF (10 mL).
-
Critical Step: Add the
(1.95 g, 14.1 mmol) before the electrophile. Stir at Room Temperature (RT) for 15 minutes. This "pre-activation" ensures the phenoxide is fully formed, maximizing nucleophilicity relative to the aniline amine.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add 2,4-dichloropyrimidine (0.92 g, 6.2 mmol) portion-wise to control exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
-
Note: The C4 position of the pyrimidine is more electrophilic than C2, directing regioselectivity.
-
-
Monitoring (In-Process Control): Aliquot 50
into an NMR tube with DMSO- . Check NMR.-
Starting Material shift:
-61.5 ppm. -
Product shift:
-62.8 ppm (Distinct downfield shift due to loss of electron density on the ring upon etherification).
-
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a beige solid.
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc (
mL), wash with brine, dry over , and concentrate. Recrystallize from EtOH/Water if necessary.
Advanced Monitoring: In-Situ NMR
Traditional TLC is often insufficient for distinguishing between regioisomers in fluorinated scaffolds.
Protocol for Kinetic Profiling
-
Setup: Perform the reaction in a screw-cap NMR tube using DMSO-
as the solvent. -
Standard: Add 10
of -trifluorotoluene ( -63.72 ppm) as a non-reactive internal standard. -
Acquisition: Set a delay (
) of 5 seconds to ensure full relaxation of the nuclei. Acquire spectra every 15 minutes. -
Data Analysis: Integrate the product peak relative to the internal standard to calculate % conversion.
Why this works: The
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation of | Switch to a stronger base like |
| N-Alkylation Byproduct | Aniline competing with phenoxide. | Ensure Base:Substrate ratio is >2:1. Keep temp <40°C. Pre-stir base with phenol longer. |
| Regioselectivity Issues | Attack at C2 instead of C4 (Pyrimidine). | Lower temperature to -10°C during addition. C4 is kinetically favored; C2 is thermodynamic. |
| Dark Reaction Mixture | Oxidation of electron-rich aniline. | Sparge solvents with Argon/Nitrogen. Add antioxidant (e.g., BHT) in trace amounts if permissible. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery, 3(10), 853–862. Link
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link
-
Blasdel, L. K., & Myers, A. G. (2022). A Practical Method for the Synthesis of Trifluoromethyl Ethers. Journal of the American Chemical Society. Link
-
Yu, K., et al. (2012). Discovery of Torin 2, a Potent, Selective, and Orally Bioavailable mTOR Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 55, 8128-8151. Link
Application Notes and Protocols for the Hydrogenation of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Introduction
The reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for a vast array of pharmaceuticals, agrochemicals, and materials.[1] The target molecule, 2-amino-5-methoxy-4-(trifluoromethyl)phenol, derived from the hydrogenation of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol, represents a highly functionalized aniline derivative with potential applications in drug discovery and development. The strategic placement of the methoxy, trifluoromethyl, and hydroxyl groups offers multiple points for further chemical modification, making it a valuable synthetic intermediate.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this compound. It offers detailed protocols, an exploration of the underlying reaction mechanism, and critical safety considerations to ensure successful and safe execution of this important chemical transformation.
Mechanism of Catalytic Hydrogenation of Nitroarenes
Catalytic hydrogenation of nitroarenes is a widely employed and efficient method for the synthesis of anilines, prized for its clean reaction profile where water is the primary byproduct.[2][3] The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[2][3]
The generally accepted mechanism for this transformation involves a series of steps on the surface of the metal catalyst.[2] There are two commonly proposed pathways for the hydrogenation of nitroarenes to anilines. The direct pathway proceeds through the formation of nitrosoarene and hydroxylamine intermediates, which are subsequently reduced. An alternative route involves the condensation of the nitrosoarene and hydroxylamine to form an azoxy compound, which then undergoes further reduction to azo and hydrazo intermediates before yielding the final aniline product.[1]
Hydrogenation Workflow
Sources
Application Note: Protecting Group Strategies for 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Part 1: Strategic Analysis & Substrate Profiling
The Substrate Challenge
The target molecule, 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol , presents a specific "push-pull" electronic landscape that dictates protection strategy. Unlike simple phenol (
-
Estimated
: ~5.5 – 6.0 -
Nucleophilicity: The resulting phenolate anion is highly stable but weakly nucleophilic.
-
Sterics: The hydroxyl group is flanked by a nitro group (ortho) and a methoxy group (meta). The ortho-nitro group can form an intramolecular hydrogen bond, potentially retarding protection kinetics unless disrupted by polar solvents.
The "Decision Matrix"
The choice of protecting group (PG) depends entirely on the next step in your synthetic sequence.
| Downstream Chemistry | Recommended PG | Why? |
| Nitro Reduction ( | MOM (Methoxymethyl) | Stable to reducing conditions; orthogonal to amines. |
| Basic Conditions (Lithiation, Alkylation) | MOM or Bn | Both withstand strong bases. TBS is risky here. |
| Acidic Conditions | Bn (Benzyl) | Stable to acid.[1][2] MOM is acid-labile. |
| Mild/Short Sequence | TBS (Silyl) | Easy on/off, but labile to base for this specific substrate. |
Part 2: Detailed Protection Strategies
Strategy A: The "Fortress" – Methoxymethyl (MOM) Ether
Best For: Sequences involving nitro reduction (to aniline) or strong nucleophiles.
Mechanism: The phenolate attacks the highly reactive chloromethyl methyl ether (MOMCl).
Expert Insight: Due to the low
Strategy B: The "Classic" – Benzyl (Bn) Ether
Best For: General protection where hydrogenolysis is not the deprotection method (unless nitro reduction is desired).
Conflict: Standard benzyl deprotection (
Strategy C: The "Temporary Shield" – Silyl (TBS) Ether
Best For: Short sequences avoiding strong bases.
Critical Warning: For electron-deficient phenols (like this substrate), the Silicon-Oxygen bond is weaker toward basic hydrolysis than in alkyl phenols. The electron-withdrawing ring makes the phenoxide a better leaving group. Consequently, TBS might cleave under conditions usually considered "safe" (
Part 3: Experimental Protocols
Protocol 1: MOM Protection (Recommended)
Safety Note: MOMCl is a known carcinogen. Handle strictly in a fume hood.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) under
. -
Dissolution: Dissolve This compound (1.0 equiv) in anhydrous Acetone or DMF (0.2 M concentration).
-
Note: DMF is preferred if the substrate solubility is poor.
-
-
Base: Add
(2.0 equiv). Stir for 15 min at RT to form the bright yellow/orange phenolate. -
Addition: Cool to 0°C. Add MOMCl (1.5 equiv) dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (The product will be less polar).[3]
-
Workup: Quench with saturated
. Extract with EtOAc ( ).[1][4] Wash combined organics with water ( ) and brine. Dry over .[1][4] -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol 2: TBS Protection (Mild)
-
Setup: 50 mL RBF, ambient atmosphere.
-
Reagents: Dissolve substrate (1.0 equiv) in DMF (0.5 M). Add Imidazole (2.5 equiv).
-
Addition: Add TBSCl (1.2 equiv) in one portion.
-
Reaction: Stir at RT for 2–12 hours.
-
Expert Tip: If reaction is slow due to sterics/H-bonding, add a catalytic amount of DMAP (0.1 equiv).
-
-
Workup: Dilute with
(Ether is better than EtOAc for removing DMF during washes). Wash with water ( ) to remove DMF/Imidazole.
Protocol 3: Benzyl Protection (Standard)
-
Solvent: DMF (0.2 M).
-
Base:
(1.5 equiv). -
Reagent: Benzyl Bromide (BnBr) (1.2 equiv).
-
Conditions: Stir at RT for 2 hours. If sluggish, heat to 50°C.
-
Note: The addition of TBAI (tetrabutylammonium iodide, 0.1 equiv) catalyzes the reaction via the Finkelstein mechanism, useful for this weakly nucleophilic phenol.
-
Part 4: Comparative Data & Decision Logic
Stability Profile
| Condition | MOM-Protected | Bn-Protected | TBS-Protected |
| Acid (HCl/TFA) | Unstable (Deprotects) | Stable | Stable (Mild acid) |
| Base (NaOH/KOH) | Stable | Stable | Labile (Risk) |
| Reduction ( | Stable | Unstable (Cleaves) | Stable |
| Oxidation | Stable | Stable (mostly) | Stable |
| Fluoride (TBAF) | Stable | Stable | Unstable (Deprotects) |
Workflow Visualization
The following diagram illustrates the decision pathways for protecting this specific scaffold.
Figure 1: Decision tree for protecting group selection based on downstream compatibility.
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[5] John Wiley & Sons.
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[6] Thieme.
-
Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. (Highlighting base lability of phenolic silyl ethers).
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. (Regarding solvent effects on phenolate nucleophilicity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Case ID: SOL-F-NO2-OME Compound Class: Fluorinated Nitro-Phenol (Lipophilic Weak Acid) Support Tier: Level 3 (Senior Application Scientist)[1][2][3]
Executive Summary
You are encountering solubility issues with 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol . This molecule presents a classic "brick dust" profile in neutral water due to the highly lipophilic trifluoromethyl (-CF
The Solution in Brief: Do not treat this as a neutral organic molecule. Treat it as a lipophilic weak acid .[1][2] The key to aqueous solubility is ionization .[1][2] By adjusting the pH to be 2 units above its pKa (likely estimated between 5.5–6.5), you can increase solubility by orders of magnitude.[2]
Module 1: The Primary Lever (pH Manipulation)
The Science (Why this works)
This molecule is not a static brick; it is an equilibrium system.[1][2]
-
Neutral Form (Protonated): Dominates at pH < 5.[1][2] Highly lipophilic, practically insoluble in water.
-
Ionized Form (Phenolate Anion): Dominates at pH > 7.[1][2] Highly water-soluble due to charge delocalization.[1][3]
The electron-withdrawing groups (-NO
Protocol: The "pH Swing" Method
Goal: Create a stable aqueous stock without organic cosolvents.[1][2]
-
Suspend: Weigh the target amount of solid (e.g., 10 mg) into 10 mL of water. It will likely float or sink as a particulate suspension.
-
Titrate: Add 1M NaOH or KOH dropwise while stirring.
-
Buffer: Once dissolved, add a concentrated buffer (e.g., 1M Phosphate, pH 8.[2]0) to lock the pH.[2]
-
Critical: If you add the compound to unbuffered water, the weakly acidic phenol will lower the pH of the water, preventing its own ionization and causing it to remain insoluble.[2] You must buffer the system.
-
Recommended Buffer Systems
| Target pH | Buffer System | Application Note |
| 7.4 | PBS (Phosphate Buffered Saline) | Standard biological relevance.[1][2][3] Solubility may be moderate. |
| 8.0 - 8.5 | Tris-HCl or Bicarbonate | Recommended. Ensures >99% ionization.[1][2][3] |
| > 9.0 | Carbonate/Bicarbonate | Maximum solubility, but may hydrolyze sensitive esters if present elsewhere.[2] |
Module 2: Cosolvent Systems (For Neutral pH Applications)
If your experiment strictly requires pH < 7 (where the molecule is neutral and insoluble), you must use organic cosolvents.
The "Log-Linear" Solubilization Model
Solubility increases exponentially with the fraction of cosolvent.[1][2]
Protocol: Solvent-Shift Method
-
Primary Stock: Dissolve compound in 100% DMSO or Ethanol at 100x the final concentration (e.g., 100 mM).
-
Solubility Check: This should dissolve easily >50 mg/mL.[1]
-
-
Dilution Step (The Danger Zone): Slowly add the stock to your aqueous media with rapid vortexing.[2]
Cosolvent Compatibility Table
| Solvent | Max Final % (Bio-Assay) | Solubility Power | Notes |
| DMSO | 0.1% - 1.0% | High | Best universal solvent.[1][2][3] May freeze at 4°C. |
| Ethanol | 0.5% - 2.0% | Moderate | Volatile.[1][2][3] Good for evaporation protocols. |
| PEG 400 | 5% - 20% | High | Excellent for in vivo formulations; prevents crystallization.[1][2][3] |
Module 3: Troubleshooting & FAQs
Q1: "My solution turned bright yellow. Did the compound degrade?"
A: Likely No .[1][2] This is the halochromic effect .[1][2] Nitrophenols act as pH indicators.
-
Colorless/Pale Yellow: Protonated (Acidic/Neutral pH).[1][2]
-
Action: Verify purity via HPLC, but the color change is a confirmation of successful solubilization (ionization).[2]
Q2: "I dissolved it in DMSO, but it precipitated when I added it to cell culture media."
A: This is a pH Shock or Solubility Overshoot .[1][2]
-
Cause: Cell culture media (DMEM/RPMI) is buffered at pH 7.[1][2]4. If your compound's pKa is near 6.5-7.0, a significant portion re-protonates and crashes out.[3]
-
Fix: Pre-dilute your DMSO stock into pure PEG-400 (1:1 ratio) before adding to media, or ensure the media pH is slightly elevated (pH 7.[2][3]8) if the cells tolerate it.[2]
Q3: "Can I use Cyclodextrins?"
A: Yes, and highly recommended.
The trifluoromethyl (-CF
-
Protocol: Prepare a 20% (w/v) HP
CD solution in water.[2] Add your compound to this vehicle. The hydrophobic cavity encapsulates the CF -phenyl ring, shielding it from water while the outer shell remains soluble.[2][3]
Visual Troubleshooting Guides
Workflow 1: Solubility Decision Tree
Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental pH constraints.
Workflow 2: Ionization Mechanism
Figure 2: The ionization equilibrium.[1][3] Shifting the equilibrium to the right (Anionic Form) via pH adjustment is the most effective solubility enhancer.[2]
References
-
Yalkowsky, S. H., et al. (2010).[2][5] Handbook of Aqueous Solubility Data. CRC Press. (Establishes the General Solubility Equation and the log-linear relationship between cosolvents and solubility).
-
Serjeant, E. P., & Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. (Foundational data for predicting pKa of substituted phenols).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3] Link
-
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3] (Authoritative source on the pH-solubility profile of ionizable drugs).
Sources
purification of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol via column chromatography
Technical Support Center: Chromatography Applications Ticket ID: #PUR-5M2N4TF-001 Subject: Optimization of Purification Protocol for 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are attempting to purify This compound . This is not a standard purification due to the compound's specific electronic properties.
-
The Challenge: The molecule possesses two strong electron-withdrawing groups (Nitro at C2, Trifluoromethyl at C4) ortho and para to the phenol. This drops the pKa of the phenolic proton significantly (estimated pKa ~5.5–6.0), making it far more acidic than a standard phenol.
-
The Consequence: On standard silica gel (pH ~6.5–7.0), this compound will partially ionize.[1] The resulting phenolate anion will interact strongly with the silica surface, causing severe streaking (tailing) , broad peaks, and co-elution with impurities.
-
The Solution: You must suppress ionization by acidifying the mobile phase.
Part 1: Critical Troubleshooting (The "Why" & "How")
Issue 1: "My compound streaks from the baseline to the solvent front."
Diagnosis: The "Ionization Drag." Silica gel contains surface silanol groups (Si-OH).[1] When your acidic phenol enters the column, it exists in an equilibrium between its neutral form (Ar-OH) and its anionic form (Ar-O⁻).[1] The anion binds tightly to the silica, lagging behind the neutral species. This "smears" the compound across the column.
Corrective Action: The Acidic Modifier You must force the equilibrium back to the neutral, protonated state.
-
Add 0.1% to 1.0% Acetic Acid (AcOH) to both the non-polar (Hexane/Heptane) and polar (Ethyl Acetate/DCM) solvent reservoirs.[1]
-
Note: Formic acid (0.1%) is an alternative if you are using Mass Spec downstream, but Acetic Acid is standard for flash chromatography.[1]
Issue 2: "I cannot see the compound on the TLC plate."
Diagnosis: Visualization Mismatch. Corrective Action:
-
Visual Check: This compound contains a nitro group conjugated to an aromatic ring.[1][2] It should appear yellow or orange to the naked eye on the column.
-
UV Vis: The nitro and trifluoromethyl groups provide strong UV absorption.[1] Monitor at 254 nm (aromatic) and 280-300 nm (nitro/phenol interaction).[1]
-
Stain: If UV is ambiguous, use a Ferric Chloride (FeCl₃) stain.[1] Phenols turn distinct colors (blue/violet/red) with FeCl₃, though the electron-withdrawing groups may dampen this reaction.[1]
Issue 3: "The compound precipitates at the top of the column."
Diagnosis: Solubility Mismatch. The compound is likely soluble in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) but insoluble in the Hexane used for equilibration.[1] Corrective Action: Dry Loading Do not liquid load with DCM if your column is equilibrated in Hexane; it will precipitate.[1]
-
Dissolve crude material in minimal Acetone or DCM.[1]
-
Add silica gel (ratio 1:2 mass).[1]
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the packed column.[1]
Part 2: Optimized Experimental Protocol
Objective: Isolate >98% pure this compound.
Materials Preparation
| Component | Specification | Purpose |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard Flash grade.[1] |
| Mobile Phase A | Hexanes (or Heptane) + 0.5% AcOH | Non-polar phase.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) + 0.5% AcOH | Polar phase.[1] |
| Loading Solvent | Dichloromethane (DCM) | For dry loading preparation only.[1] |
Step-by-Step Workflow
-
TLC Scouting (The Pilot):
-
Column Equilibration:
-
Flush the column with 3 Column Volumes (CV) of the starting gradient (e.g., 100% Mobile Phase A) containing the acid modifier.
-
Critical: If you skip this, the acid concentration on the silica won't be uniform, and the first few fractions will streak.
-
-
Gradient Execution:
-
Post-Run Workup (Acid Removal):
-
The collected fractions will contain Acetic Acid.[1]
-
Do not just rotovap; the acid concentrates and may degrade the product or remain as an impurity.
-
Wash: Combine fractions, wash 2x with Water or mild Brine to remove AcOH.[1]
-
Azeotrope: Alternatively, add Toluene to the combined fractions and rotovap. Toluene forms an azeotrope with Acetic Acid, helping to pull it off.[1]
-
Part 3: Decision Logic & Workflow Visualization
Figure 1: Mobile Phase Selection Logic
Caption: Decision tree for selecting the correct mobile phase modifier based on compound behavior on TLC.
Figure 2: Purification Workflow
Caption: End-to-end workflow for purifying acidic nitrophenols via flash chromatography.
FAQ: Frequently Asked Questions
Q: Can I use Triethylamine (TEA) instead of Acetic Acid? A: Absolutely not. TEA is basic.[1] It will deprotonate your phenol completely, turning it into a phenolate salt.[1] This salt will stick permanently to the silica or elute only with highly polar solvents (like Methanol), likely co-eluting with everything else. TEA is for amines; Acetic Acid is for phenols.[1]
Q: I see a yellow band, but it's not UV active. What is it? A: It is likely nitrophenol-related degradation or a minor impurity (like o-nitrophenol derivatives).[1] Your target compound (this compound) has an aromatic ring and will be UV active.[1] Trust the UV trace over the color if they disagree, but usually, they will coincide.
Q: Can I recrystallize this instead of running a column? A: Yes, this is often superior for nitrophenols.[1]
-
Protocol: Dissolve the crude in hot Ethanol or Methanol. Add water dropwise until slightly cloudy.[1] Heat to clarify, then let cool slowly. Nitrophenols often crystallize well from EtOH/Water mixtures [1].[1]
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][5] "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1][5] Link[1]
-
Reich, H. J. (2017).[1] "Flash Chromatography."[1][5] University of Wisconsin-Madison Chemistry Department.[1] Link
-
Org. Syn. Coll. (1943).[1] "2-Nitro-4-cresol" (Analogous nitrophenol purification techniques).[1] Organic Syntheses, Vol. 2, p. 451.[1] Link
-
PubChem. (2025).[1][6] "2-Nitro-4-(trifluoromethyl)phenol Compound Summary." National Library of Medicine.[1] Link[1]
Sources
- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. ukessays.com [ukessays.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding side reactions in trifluoromethyl phenol coupling
The following guide serves as a specialized technical support resource for researchers encountering difficulties in the cross-coupling of trifluoromethyl phenols. It is structured to address the unique electronic and steric challenges posed by the trifluoromethyl (
Topic: Avoiding Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary: The "Fragile" Electrophile
Coupling trifluoromethyl phenols (typically activated as triflates or nonaflates) presents a paradox: the strong electron-withdrawing nature of the
Successful coupling requires a "Goldilocks" zone: sufficiently active catalyst systems to outcompete decomposition, combined with strictly anhydrous, mild base conditions to prevent side reactions.
Troubleshooting Guide (Q&A)
Category A: Electrophile Instability (Triflate Hydrolysis)
Q: I am attempting a Suzuki coupling of an ortho-trifluoromethyl phenyl triflate, but I only recover the parent phenol. What is happening? A: You are likely observing S-O bond cleavage (hydrolysis) rather than C-O bond activation.
-
The Cause: The
group pulls electron density from the benzene ring, which in turn pulls from the sulfonate oxygen. This makes the sulfur atom highly electrophilic. In the presence of hydroxide (from aqueous bases) or even nucleophilic alcohols, the base attacks the sulfur, cleaving the triflate back to the phenol. -
The Fix:
-
Switch to Anhydrous Bases: Replace aqueous
with anhydrous powdered or . -
Change the Solvent: Avoid alcohols. Use non-nucleophilic, polar aprotic solvents like THF , Dioxane , or Acetonitrile .
-
Upgrade the Leaving Group: If the triflate is too unstable, convert the phenol to a Nonaflate (nonafluorobutanesulfonate) . Nonaflates are significantly more stable to hydrolysis while maintaining high reactivity for oxidative addition [1].
-
Category B: The "Vanishing" Fluorine (Defluorination)
Q: My LCMS shows a product mass corresponding to a carboxylic acid (
-
The Cause: Ortho- and para-trifluoromethyl phenols (and their coupled biaryl products) can undergo hydrolysis of the
group in strong, hot aqueous base, converting the to a (benzoic acid derivative) [2]. -
The Fix:
-
Lower the pH: Switch from strong alkoxides (
) to weaker bases ( , ). -
Temperature Control:
hydrolysis kinetics are temperature-dependent. Keep the reaction below 80°C if possible. -
Catalyst Activity: Use a more active catalyst (e.g., Pd-XPhos or Pd-SPhos ) to allow for milder temperatures and shorter reaction times, outrunning the slow hydrolysis background reaction.
-
Category C: Catalyst Deactivation
Q: The reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't help. A: You may be experiencing Fluoride Inhibition .
-
The Cause: Trace decomposition of the
group releases fluoride ions ( ). These ions can form insoluble species or bridge palladium centers, creating inactive dimers. -
The Fix:
-
Add a Scavenger: Include a stoichiometric amount of a boronic acid ester (which loves fluoride) or a specific scavenger like
(if compatible) to precipitate fluoride. -
Ligand Selection: Use bulky biaryl phosphine ligands (e.g., BrettPhos , XPhos ) which prevent the formation of inactive dimeric bridged species.
-
Decision Tree: Troubleshooting Workflow
Figure 1: Diagnostic workflow for identifying the root cause of failure in trifluoromethyl phenol coupling.
Optimized Experimental Protocols
Protocol A: Synthesis of Stable Aryl Nonaflates
Why: Nonaflates are superior to triflates for electron-deficient phenols due to higher stability against hydrolysis.
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Reagents: Add the trifluoromethyl phenol (1.0 equiv) and DBU (1.5 equiv) to anhydrous DCM (0.2 M).
-
Addition: Cool to 0°C. Add Perfluorobutanesulfonyl fluoride (NfF) (1.2 equiv) dropwise. Note: NfF is a liquid and easier to handle than triflic anhydride.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Nonaflates run much higher than phenols).
-
Workup: Wash with dilute HCl (to remove DBU), then water. Dry over
and concentrate. -
Result: Usually a stable oil or low-melting solid that can be stored on the bench [3].
Protocol B: "Ligand-Free" Anhydrous Suzuki Coupling
Why: High-turnover conditions that minimize base-mediated decomposition.
| Component | Reagent | Equiv | Role |
| Electrophile | Ar-OTf / Ar-ONf | 1.0 | Substrate |
| Nucleophile | Boronic Acid | 1.5 | Coupling Partner |
| Catalyst | 0.05 | Standard System* | |
| Base | KF (Spray-dried) | 3.0 | Anhydrous Activator |
| Solvent | THF or Toluene | 0.2 M | Non-nucleophilic medium |
-
Advanced Catalyst: For sterically hindered substrates, replace
with Pd-XPhos-G3 (2 mol%). -
Procedure:
-
Combine Ar-OTf, Boronic Acid, and spray-dried KF in a vial.
-
Add dry THF and purge with Argon for 5 minutes.
-
Add the Pd catalyst last.
-
Seal and heat to 60–80°C. Do not exceed 100°C unless necessary.
-
Mechanistic Insight: The Hydrolysis Pathway[1]
Understanding why the reaction fails is key to prevention. The diagram below illustrates the competition between the desired Oxidative Addition and the unwanted Hydrolysis.
Figure 2: Kinetic competition between hydrolysis (Path A) and oxidative addition (Path B).
References
-
Anderson, K. W., et al. (2006).[1] "The Selective Reaction of Aryl Halides with Potassium Fluoride: A Simple Method for the Synthesis of Aryl Fluorides." Journal of the American Chemical Society. Link (Context: Stability of sulfonates).
-
Urei, A., et al. (2006). "Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance." Chemosphere.[2] Link
-
Ikawa, T., et al. (2012).[3] "Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride." Synlett. Link
-
Cho, E. J., & Buchwald, S. L. (2011).[4] "The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates." Organic Letters. Link[4]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Storage & Handling of Light-Sensitive Nitrophenols
Executive Summary
Nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, picric acid) are fundamental reagents in organic synthesis and enzymatic assays (e.g., phosphatase substrates). However, their nitro-aromatic structure renders them susceptible to photochemical oxidation and radical polymerization when exposed to UV/visible light (<450 nm).
This guide provides authoritative protocols to prevent degradation (browning), ensure assay reproducibility, and manage the severe safety risks associated with polynitrophenols like picric acid.
Critical Safety Directive: Picric Acid
⚠️ DANGER: EXPLOSION HAZARD [1][2]
Before handling any nitrophenol inventory, you must distinguish Picric Acid (2,4,6-Trinitrophenol) from mono-nitrophenols. Dry picric acid is a high-explosive sensitive to shock, friction, and heat.[1][2][3][4]
| Parameter | Safe Condition | Critical Hazard Condition |
| Hydration State | Wet paste (>30% water) | Dry crystals (<10% water) |
| Container Cap | Plastic / Glass | Metal (Forms explosive metal picrates) |
| Action | Use plastic spatula; wipe threads wet. | DO NOT TOUCH OR OPEN. Contact EHS/Bomb Squad. |
Storage Protocols: Mono-Nitrophenols
(Applies to 2-Nitrophenol, 3-Nitrophenol, 4-Nitrophenol)
A. The Photodegradation Mechanism
When exposed to light, the nitro group facilitates the formation of phenoxyl radicals. In the presence of oxygen, this leads to ring opening and the formation of quinones and organic acids, manifesting as a color shift from pale yellow to dark brown/red.
B. Storage Decision Tree
Use the following logic to determine the correct storage workflow for your inventory.
Figure 1: Decision logic for safe storage of nitrophenol derivatives. Note the critical divergence for Picric Acid.
C. Container Specifications
| Feature | Requirement | Scientific Rationale |
| Material | Amber Glass (Type I Borosilicate) | Blocks 99% of UV radiation <450 nm, preventing photo-ionization of the nitro group [1]. |
| Headspace | Nitrogen/Argon Flush | Displaces oxygen, preventing the secondary oxidation of phenoxyl radicals formed by incidental light exposure. |
| Seal | Teflon-lined Cap | Prevents moisture ingress (hygroscopicity accelerates degradation) and prevents contamination from plasticizers. |
Troubleshooting Guide
Issue 1: "My 4-Nitrophenol has turned dark brown."
Diagnosis: Significant photochemical oxidation and quinone formation. Impact: High background absorbance in ELISA/Enzymatic assays (false positives).
Corrective Action: Recrystallization Protocol Do not use degraded material for quantitative assays.
-
Dissolve: Dissolve the impure solid in a minimum amount of hot water (approx. 100°C) or 1:1 Ethanol:Water mix.
-
Filter: If insoluble dark particles remain, perform a hot filtration.
-
Crystallize: Allow the solution to cool slowly to room temperature, then place on ice. 4-Nitrophenol will crystallize as pale yellow needles.
-
Dry: Filter crystals and dry in a desiccator (dark) over
.
Issue 2: "High background noise in Phosphatase Assays (pNP)."
Diagnosis: Spontaneous hydrolysis or pre-existing p-nitrophenolate anion in the stock solution. Troubleshooting Steps:
-
Check pH: Ensure your stock solution is acidic (pH < 5). The yellow p-nitrophenolate anion forms in alkaline conditions. Storage in water without buffering can lead to gradual hydrolysis.
-
Blanking Strategy: Always run a "Reagent Blank" (Buffer + Substrate, no Enzyme) to subtract the intrinsic absorbance of the degraded substrate.
Frequently Asked Questions (FAQ)
Q: Can I store 4-Nitrophenol in clear glass if I wrap it in aluminum foil? A: Yes, but it is not recommended for long-term storage. Foil can tear or degrade, creating "light leaks." Amber glass provides intrinsic, fail-safe protection. If foil is necessary, double-wrap and store inside a secondary opaque box.
Q: Why does Picric Acid need to be stored wet? A: Water acts as a desensitizer. Dry picric acid crystals are highly unstable and can detonate via friction (e.g., unscrewing a cap).[1] The water layer absorbs the mechanical energy and heat, preventing the initiation of an explosive chain reaction [2].
Q: What is the shelf life of properly stored 4-Nitrophenol? A: When stored in amber glass, desiccated, and at room temperature, the solid is stable for 2–5 years . Solutions (e.g., 10mM in buffer) should be prepared fresh or stored frozen (-20°C) for no more than 1 month, protected from light.
References
-
Container and Packaging. (2025). The Science Behind Amber Glass and UV Protection.[5][6][7]Link
-
Stanford Environmental Health & Safety. (n.d.). Information on Picric Acid.[1][2][3][4][8][9][10][11]Link
-
National Institutes of Health (NIH). (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.Link
-
University of Alabama EHS. (n.d.). Picric Acid: Guidelines for Laboratories.[2][10]Link
Sources
- 1. concordia.ca [concordia.ca]
- 2. ehs.ua.edu [ehs.ua.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. fhpkg.com [fhpkg.com]
- 6. thecarycompany.com [thecarycompany.com]
- 7. The Science Behind Amber Glass and UV Protection [containerandpackaging.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. uthsc.edu [uthsc.edu]
- 11. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]
Validation & Comparative
The 1H NMR Profile of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol: A Predicted Analysis
An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern, featuring a methoxy, a nitro, a trifluoromethyl, and a hydroxyl group, presents a rich case for spectroscopic analysis. This guide provides a detailed examination of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative analysis with structurally related molecules to provide a deeper understanding of its electronic and structural characteristics.
The 1H NMR spectrum of this compound is predicted to display distinct signals corresponding to the aromatic, methoxy, and phenolic protons. The chemical shifts and coupling patterns of these protons are heavily influenced by the electronic effects of the various substituents on the benzene ring.
The aromatic region is expected to show two distinct singlets, corresponding to the protons at the C3 and C6 positions. The strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups will significantly deshield these protons, causing them to resonate at a lower field (higher ppm values) than those in unsubstituted benzene (typically around 7.3 ppm)[1]. The methoxy (-OCH₃) group, being an electron-donating group, will have a shielding effect, but its influence will be counteracted by the other substituents.
The methoxy protons are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.[2] Its chemical shift will be influenced by the ortho-nitro group. The phenolic proton (-OH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.5 - 7.8 | Singlet | 1H |
| H-6 | 7.2 - 7.5 | Singlet | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |
| -OH | 5.0 - 11.0 | Broad Singlet | 1H |
graph "5_Methoxy_2_nitro_4_trifluoromethyl_phenol" { layout=neato; node [shape=plaintext]; edge [style=invis];// Define atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];
// Define substituent nodes O1 [label="O", pos="0,2.5!"]; H1 [label="H", pos="0.75,2.5!"]; N1 [label="N", pos="-2.3,-0.75!"]; O2 [label="O", pos="-2.8,-0!"]; O3 [label="O", pos="-2.8,-1.5!"]; C7 [label="C", pos="1.5,-2.3!"]; F1 [label="F", pos="0.75,-2.8!"]; F2 [label="F", pos="2.3,-2.8!"]; F3 [label="F", pos="2.0,-1.5!"]; O4 [label="O", pos="2.3,-0.75!"]; C8 [label="C", pos="3.0,0!"]; H2 [label="H", pos="3.0,0.75!"]; H3 [label="H", pos="3.5,-0.375!"]; H4 [label="H", pos="3.5,0.375!"]; H_C3 [label="H-3", pos="-1.5,-2.0!"]; H_C6 [label="H-6", pos="-0.75,0.75!"];
// Draw bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed]; C1 -- O1 [style=solid]; O1 -- H1 [style=solid]; C2 -- N1 [style=solid]; N1 -- O2 [style=dashed]; N1 -- O3 [style=solid]; C4 -- C7 [style=solid]; C7 -- F1 [style=solid]; C7 -- F2 [style=solid]; C7 -- F3 [style=solid]; C5 -- O4 [style=solid]; O4 -- C8 [style=solid]; C8 -- H2 [style=solid]; C8 -- H3 [style=solid]; C8 -- H4 [style=solid]; C3 -- H_C3 [style=solid]; C6 -- H_C6 [style=solid]; }
Caption: Molecular structure of this compound with proton labeling.
A Comparative Analysis with Alternative Compounds
To better understand the spectral features of this compound, a comparison with simpler, related molecules is insightful. We will consider 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 4-(Trifluoromethyl)phenol.
Table 2: Comparative 1H NMR Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Phenolic Proton (δ, ppm) |
| This compound (Predicted) | H-3: 7.5-7.8 (s), H-6: 7.2-7.5 (s) | 3.9-4.1 (s) | 5.0-11.0 (br s) |
| 4-Nitrophenol[3][4] | 8.19 (d, 2H), 6.95 (d, 2H) | - | ~5.9 (br s) |
| 2-Methoxy-5-nitrophenol[5] | 7.72 (d, 1H), 7.59 (dd, 1H), 6.94 (d, 1H) | 3.92 (s) | ~6.0 (br s) |
| 4-(Trifluoromethyl)phenol[6] | 7.49 (d, 2H), 6.91 (d, 2H) | - | ~5.5 (br s) |
The comparison highlights the cumulative effect of the substituents. In 4-nitrophenol, the protons ortho to the nitro group are significantly downfield due to its strong electron-withdrawing nature.[7] The introduction of a methoxy group in 2-methoxy-5-nitrophenol leads to a more complex splitting pattern and a general upfield shift of the proton ortho to the methoxy group. The trifluoromethyl group in 4-(trifluoromethyl)phenol also causes a downfield shift of the aromatic protons, though less pronounced than the nitro group. In our target molecule, the combined deshielding effects of the nitro and trifluoromethyl groups are expected to result in the downfield shifts of the two remaining aromatic protons, which appear as singlets due to the lack of adjacent protons for coupling.
Experimental Protocol for 1H NMR Spectroscopy
The following is a detailed protocol for acquiring a high-quality 1H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool for filtration
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.[8][9]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good starting point for many organic molecules) to the vial.[10]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, gentle warming may be applied.
-
-
Filtration and Transfer:
-
To remove any particulate matter that could affect the spectral quality, filter the solution.[9] Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Using the pipette, transfer the solution through the filter into a clean, dry 5 mm NMR tube.[11] The final volume in the NMR tube should be between 0.6 and 0.7 mL.[9]
-
-
Data Acquisition:
-
Carefully wipe the outside of the NMR tube and place it in a spinner turbine.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of this compound provides a clear fingerprint of its complex structure. By understanding the interplay of the electron-donating and electron-withdrawing substituents, researchers can confidently assign the observed signals and confirm the identity and purity of their synthesized material. The comparative analysis with related compounds further solidifies these assignments and provides a valuable educational tool for scientists and drug development professionals working with substituted aromatic systems. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained for this and similar molecules, facilitating the advancement of chemical and pharmaceutical research.
References
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Methoxy-5-nitrophenol(636-93-1) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum [chemicalbook.com]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
comparison of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol vs 5-Methoxy-2-nitrophenol
This guide provides an in-depth technical comparison between 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (Target A) and its non-fluorinated parent scaffold, 5-Methoxy-2-nitrophenol (Target B).
This analysis is structured for medicinal chemists and process engineers selecting between these scaffolds for structure-activity relationship (SAR) studies or intermediate utility.
Executive Summary: The "Fluorine Switch"
In medicinal chemistry, the substitution of a hydrogen atom (in Target B) with a trifluoromethyl group (in Target A) is a classic bioisosteric replacement. This modification is rarely neutral; it drastically alters the physicochemical landscape of the molecule.
-
5-Methoxy-2-nitrophenol (Target B) serves as a standard electron-deficient phenolic building block. It possesses moderate acidity and lipophilicity.
-
This compound (Target A) introduces a strong electron-withdrawing group (EWG) at the para position relative to the hydroxyl group. This results in a "super-acidic" phenol with significantly enhanced metabolic stability and membrane permeability.
Recommendation: Select Target A if your lead compound requires improved metabolic half-life (blocking C4 oxidation) or increased potency via hydrophobic interactions. Select Target B if water solubility is the limiting factor or if the pKa must remain near physiological neutral.
Physicochemical Performance Matrix
The following data compares the core properties that dictate the performance of these molecules in biological systems and synthetic reactions.
| Feature | 5-Methoxy-2-nitrophenol (Target B) | This compound (Target A) | Impact of -CF3 Group |
| Molecular Weight | 169.14 g/mol | 237.13 g/mol | +68 Da (Steric bulk increase) |
| Calculated LogP (cLogP) | ~1.3 - 1.6 | ~2.4 - 2.8 | +1.1 units (Significant lipophilicity boost) |
| pKa (Acidic) | 7.0 - 7.4 (Exp) | ~5.8 - 6.2 (Pred) | -1.2 units (Increased acidity/Ionization) |
| Hammett Constant ( | 0.00 (for H) | 0.54 (for CF3) | Strong electron withdrawal stabilizes phenoxide |
| Metabolic Liability | High (C4 oxidation susceptible) | Low (C4 blocked) | Blocks CYP450 oxidation at para-position |
| H-Bond Potential | Intramolecular (OH···NO2) | Intramolecular (OH···NO2) | CF3 weakens the O-H bond strength |
Note on pKa: Both molecules exhibit a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro oxygen. This "locking" mechanism typically lowers the pKa compared to isomers where this interaction is absent. Target A is significantly more acidic because the -CF3 group (para to OH) stabilizes the resulting phenoxide anion through powerful inductive (-I) effects.
Structural & Electronic Analysis
Electronic Push-Pull Systems
Understanding the electronic distribution is critical for predicting reactivity in Nucleophilic Aromatic Substitution (SNAr) or reduction reactions.
-
Target B (Non-fluorinated): The 5-methoxy group acts as an electron donor (+M effect), pushing electron density into the ring, specifically ortho/para to itself. This slightly deactivates the ring toward nucleophilic attack compared to pure nitrophenol, but the nitro group dominates.
-
Target A (Fluorinated): The -CF3 group is a strong electron withdrawer. It acts synergistically with the nitro group to deplete electron density from the ring. This makes Target A highly susceptible to nucleophilic attack (e.g., displacing the methoxy group or the nitro group under forcing conditions) and makes the hydroxyl proton highly labile.
Visualization of Electronic Effects
The following diagram illustrates the competing electronic effects that dictate the reactivity and acidity of Target A.
Figure 1: Electronic substituent effects in this compound. The synergy between NO2 and CF3 creates a highly electron-deficient system.
Experimental Protocols
Synthesis of Target A (Proposed Route)
While Target B is commercially abundant, Target A often requires synthesis. Direct nitration of 3-methoxy-4-(trifluoromethyl)phenol is the most logical route, but regioselectivity can be challenging.
Protocol: Regioselective Nitration
-
Precursor: 3-Methoxy-4-(trifluoromethyl)phenol.
-
Reagents: Nitric acid (HNO3), Acetic Acid (AcOH).
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of precursor in 15 mL of Glacial Acetic Acid. Cool to 0°C in an ice bath.
-
Nitration: Add 1.1 equivalents of fuming HNO3 dropwise over 20 minutes. Maintain temperature < 5°C to prevent di-nitration.
-
Quenching: Pour the reaction mixture onto 50g of crushed ice.
-
Isolation: The yellow precipitate (Target A) forms due to low water solubility (enhanced by CF3). Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (80:20). The CF3 group enhances crystallinity compared to the oily tendencies of some nitrophenols.
Validating Acidity (pKa Determination)
To empirically verify the "Fluorine Effect," use a spectrophotometric titration. This is more accurate than potentiometric methods for low-solubility compounds.
Methodology:
-
Stock Solution: Prepare a 10 mM stock of the phenol in DMSO (Target A requires DMSO due to high lipophilicity).
-
Buffer Preparation: Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 3.0 to pH 9.0.
-
Titration: Add 10 µL of stock to 990 µL of each buffer in a UV-transparent 96-well plate.
-
Measurement: Measure Absorbance at
of the phenoxide (typically 400–420 nm for nitrophenols) and the neutral phenol (320–350 nm). -
Calculation: Plot Absorbance vs. pH. Fit to the Henderson-Hasselbalch equation:
Decision Framework: Selection Guide
Use the following flowchart to determine which intermediate is appropriate for your specific drug development stage.
Figure 2: Decision tree for selecting between the fluorinated and non-fluorinated scaffold.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
PubChem Compound Summary. (2025). 5-Methoxy-2-nitrophenol (CAS 704-14-3).[1][2][3][4][5] National Center for Biotechnology Information.
-
Sigma-Aldrich. (2025). 2-Nitro-4-(trifluoromethyl)phenol Product Information (Analogous reactivity data).
Sources
A Comparative Guide to the Melting Point Determination of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol and Structurally Related Compounds
Our approach is twofold. First, we establish a comparative baseline by examining the experimentally determined melting points of structurally analogous phenols. This comparison allows us to predict and rationalize the behavior of the title compound by dissecting the influence of its constituent functional groups—the methoxy (-OCH₃), nitro (-NO₂), and trifluoromethyl (-CF₃) moieties. Second, we provide detailed, best-practice protocols for the experimental determination of the melting point using both classical and modern analytical techniques. This ensures that researchers can generate their own reliable data, a fundamental practice in self-validating research systems.
Comparative Analysis of Substituted Phenols
The melting point of a crystalline solid is dictated by the energy required to overcome the forces holding the molecules in a fixed lattice. By examining phenols with varying substituents, we can infer the impact of each group on these intermolecular interactions.
| Compound | Structure | Melting Point (°C) | Key Intermolecular Forces |
| 5-Methoxy-2-nitrophenol | A phenol with both methoxy and nitro groups. | 92 - 94[1] | Hydrogen bonding (O-H), dipole-dipole interactions (NO₂, OCH₃), van der Waals forces. |
| 4-(Trifluoromethyl)phenol | A phenol with an electron-withdrawing trifluoromethyl group. | 45 - 47[2] | Hydrogen bonding (O-H), strong dipole-dipole interactions (CF₃), van der Waals forces. |
| 2-Nitro-4-(trifluoromethyl)phenol | A phenol combining the nitro and trifluoromethyl groups. | Liquid at room temperature[3][4] | Intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group can reduce intermolecular H-bonding, lowering the melting point. Strong dipole-dipole interactions (CF₃, NO₂). |
| 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol | The Target Compound | Not Experimentally Published | Expected to have a complex interplay of forces: intermolecular hydrogen bonding, strong dipole-dipole interactions from three polar groups, and potential steric effects influencing crystal packing. |
Expert Insights: The introduction of multiple polar functional groups does not always lead to a higher melting point. As seen with 2-Nitro-4-(trifluoromethyl)phenol, intramolecular hydrogen bonding can sequester the phenolic proton, preventing it from participating in the intermolecular hydrogen bond network that is so crucial for a stable crystal lattice. For our target compound, this compound, the positioning of the substituents will be critical. The nitro group is ortho to the hydroxyl group, suggesting a high likelihood of intramolecular hydrogen bonding, which may lead to a lower melting point than one might initially predict based solely on molecular weight and polarity.
Experimental Protocols for Melting Point Determination
To ensure the generation of accurate and reproducible data, we present two standard methodologies for melting point determination.
Method 1: Digital Melting Point Apparatus (Capillary Method)
This method provides a visual determination of the melting range and is a staple in synthetic chemistry labs for its reliability and ease of use.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and homogenous. A small amount of the crystalline solid is finely crushed on a watch glass.
-
Capillary Loading: A capillary tube (sealed at one end) is tapped, open-end down, into the powder. The sample is packed into the bottom of the tube by tapping or by dropping it down a long glass tube. A packing height of 2-3 mm is ideal.
-
Apparatus Setup: The packed capillary is placed into the heating block of the digital melting point apparatus.
-
Ramp Rate: For an unknown compound, a rapid initial scan (e.g., 10-20 °C/min) can be used to find an approximate melting range.
-
Precise Determination: A second, fresh sample is prepared. The apparatus is set to heat rapidly to a temperature approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is the end of the melting range. A pure compound should exhibit a sharp melting range of <1 °C.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a highly accurate and quantitative measure of the melting point (as the onset of the endothermic melting peak) and the enthalpy of fusion.
Protocol:
-
Sample Preparation: 2-5 mg of the dried sample is accurately weighed into a tared aluminum DSC pan.
-
Encapsulation: The pan is hermetically sealed with a lid using a sample press.
-
Instrument Setup: An empty, sealed aluminum pan is used as the reference. The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is heated at a controlled rate, typically 5-10 °C/min, under a constant inert gas purge (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Data Analysis: The melting point is determined from the resulting thermogram. The extrapolated onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.
Logical Framework for Melting Point Analysis
The following diagram illustrates the logical workflow for the characterization and comparison of the melting point for the target compound.
Caption: Workflow for Melting Point Characterization.
Conclusion
References
-
PubChem. 5-Methoxy-2-nitrophenol. [Link]
Sources
Safety Operating Guide
A Comprehensive Safety and Handling Guide for 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol. As a novel compound, a comprehensive Safety Data Sheet (SDS) is not yet available. Therefore, this document is based on a critical assessment of its structural components: a nitrophenol core and a trifluoromethyl substituent. This guide is intended for researchers, scientists, and drug development professionals. A conservative approach to handling is strongly advised.
Hazard Analysis: A Synthesis of Structural Toxicology
This compound is a solid organic compound whose hazard profile is inferred from its constituent functional groups.
-
Nitrophenol Moiety : Aromatic nitro compounds are known for their potential toxicity upon ingestion, inhalation, or skin absorption[1]. A significant concern is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis, headaches, and dizziness[1]. Furthermore, nitrophenols can be irritating to the skin, eyes, and respiratory system[2][3][4].
-
Trifluoromethyl Group : The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can influence the reactivity and metabolic profile of the parent molecule. While the CF3 group itself is generally stable, the metabolism of fluorinated compounds can sometimes produce toxic byproducts[5]. Organofluorine compounds can also be persistent in the environment[5].
Given these potential hazards, this compound should be handled with a high degree of caution, assuming it to be toxic, irritant, and environmentally persistent.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize all routes of exposure. The following table outlines the recommended PPE for handling this compound.
| Protection | Equipment | Standard | Rationale |
| Eye and Face | Chemical splash goggles and a face shield | ANSI Z87.1 | Protects against splashes of solutions and airborne particles. |
| Hand | Double-gloving with nitrile or neoprene gloves | EN 374 | Provides a barrier against skin absorption. Change gloves immediately upon contamination. |
| Body | Flame-resistant lab coat | Nomex® or equivalent | Protects skin from spills and prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved N95 or higher-level respirator | NIOSH (US) or EN 149 (Europe) | Prevents inhalation of fine powders, especially when handling outside of a fume hood. |
| Foot | Closed-toe, chemical-resistant shoes | --- | Protects feet from spills. |
Operational Protocols: Ensuring a Safe Workflow
Adherence to strict operational protocols is critical for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood : All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne particles and vapors.
-
Safety Shower and Eyewash Station : An operational and easily accessible safety shower and eyewash station are essential in the immediate work area[3][4][6].
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the fume hood by lining it with absorbent bench paper.
-
Weighing :
-
Use an analytical balance with a draft shield, preferably located inside the fume hood.
-
To minimize dust generation, do not pour the solid directly. Use a micro-spatula for transfers.
-
If any dust is generated, allow it to settle within the fume hood before proceeding.
-
-
Dissolving :
-
Add solvent to the solid slowly to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer. Avoid open flames.
-
-
Post-Handling :
-
Thoroughly decontaminate all equipment that came into contact with the compound using a suitable solvent.
-
Collect all cleaning solvents and contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow: Weighing and Dissolving
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[3][4]. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[3].
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].
-
Spill :
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, collecting all materials for disposal.
-
Disposal Plan: Environmental Responsibility
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : All solid materials contaminated with this compound (e.g., gloves, bench paper, contaminated vials) must be collected in a designated, labeled hazardous waste container[1].
-
Liquid Waste : All solutions containing the compound and contaminated solvents must be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container[1].
-
-
Disposal Procedure : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations[3]. Do not dispose of this chemical down the drain or in regular trash.
Logical Flow of Waste Management
Caption: The mandatory segregation and disposal pathway for waste generated from handling this compound.
References
-
Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
5-METHOXY-2-NITROPHENOL | Georganics. Georganics. [Link]
-
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. Environment, Health and Safety. [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635. PubChem. [Link]
-
5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile Properties. EPA. [Link]
-
The Dark Side of Fluorine. PMC. [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
-
5-Methoxy-2-nitrophenol. Inxight Drugs. [Link]
-
Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Cheméo. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
